Myricitrin dihydrate, AldrichCPR
Description
Evolution of Myricitrin (B1677591) Dihydrate Research Paradigms
The scientific inquiry into myricitrin has evolved considerably over the years. Initially, research was primarily focused on phytochemistry, which involved the isolation and structural elucidation of myricitrin from its natural sources. researchgate.net It is abundantly distributed in the root bark of plants like Myrica cerifera and Myrica esculenta, as well as in Ampelopsis grossedentata. researchgate.net Early studies concentrated on identifying its presence in various plant species and understanding its basic chemical properties.
The research paradigm then shifted towards cataloging its wide-ranging biological activities. A significant body of work has established myricitrin's potent anti-oxidative and anti-inflammatory effects. researchgate.net This foundational research paved the way for more targeted investigations into its therapeutic potential for specific conditions. For instance, studies have explored its role in neuroprotection, cardiovascular health, and as an anti-nociceptive agent. researchgate.netrsc.org The focus was on in vitro and in vivo models to understand how myricitrin could protect various cells from injury. researchgate.net
More recent research has adopted a mechanistic approach, seeking to understand the molecular pathways through which myricitrin exerts its effects. For example, investigations have delved into its ability to modulate signaling pathways, such as its interaction with human serum albumin (HSA) and its influence on enzyme activity like monoamine oxidase (MAO). researchgate.netrsc.org This evolution signifies a move from descriptive studies to hypothesis-driven research aimed at understanding the compound's specific interactions within biological systems. The development of synthetic derivatives of its aglycone, myricetin (B1677590), also highlights a paradigm shift towards enhancing its natural properties for potential pharmaceutical applications. mdpi.comnih.gov
| Parameter | Details | References |
| Chemical Name | Myricetin 3-O-α-L-rhamnopyranoside | sigmaaldrich.com |
| Synonyms | 3,3′,4′,5,5′,7-Hexahydroxyflavone 3-O-rhamnoside, Myricitroside | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₂₁H₂₀O₁₂ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 464.38 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Light yellow powder | sigmaaldrich.com |
Current Frontiers and Unexplored Avenues in Myricitrin Dihydrate Investigation
Current research on myricitrin is focused on overcoming its limitations and exploring novel therapeutic applications. A major frontier is addressing its poor stability and low bioavailability. researchgate.netnih.gov Studies have shown that myricitrin is stable in acidic conditions, similar to the stomach, but degrades in the neutral pH of the intestines, which could limit its absorption and efficacy. nih.gov This has spurred investigations into novel delivery systems and chemical modifications to enhance its stability and bioavailability. For example, the biosynthesis of myricetin glycosides is being explored to significantly improve water solubility. nih.gov
The exploration of myricitrin's therapeutic potential in complex diseases represents another significant frontier. While its antioxidant and anti-inflammatory properties are well-documented, researchers are now investigating its role in metabolic disorders and bone health. researchgate.net Recent studies suggest myricitrin may improve insulin (B600854) sensitivity and glucose homeostasis, indicating potential as a therapeutic candidate for type 2 diabetes. researchgate.net Furthermore, research has demonstrated its effectiveness in promoting bone formation and reducing bone resorption, opening up possibilities for its use in conditions like periodontitis, particularly in immunocompromised individuals. nih.gov
| Research Area | Key Findings & Directions | References |
| Bioavailability | Poor stability in intestinal pH is a key challenge. Research is focused on developing more stable derivatives and delivery systems. | researchgate.netnih.govresearchgate.net |
| Metabolic Diseases | Shown to improve glucose homeostasis and insulin sensitivity in animal models. | researchgate.net |
| Bone Health | Demonstrates potential in promoting bone formation and reducing resorption. | researchgate.netnih.gov |
| Neurodegenerative Diseases | Inhibits MAO in the brain and elevates dopamine (B1211576) levels, suggesting therapeutic potential for Parkinson's disease. | rsc.org |
| Chemical Synthesis | Active research into synthesizing derivatives of its aglycone, myricetin, to create novel compounds with enhanced activities for pharmaceutical and agricultural use. | mdpi.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H24O14 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate |
InChI |
InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17+,18+,21-;;/m0../s1 |
InChI Key |
PBZXYSXSVUPBFR-FWTKHYHTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O |
Origin of Product |
United States |
Origin, Biosynthesis, and Natural Abundance of Myricitrin Dihydrate
Botanical Sources and Ecogeographical Distribution of Myricitrin (B1677591) Dihydrate
Myricitrin and its aglycone, myricetin (B1677590), are found in a wide array of plant species across various families and geographical locations. nih.govresearchgate.net The compound was first identified in plants from the Myricaceae family. nih.gov Its distribution is widespread, with notable concentrations in fruits, vegetables, herbs, and teas. nih.govresearchgate.net
Key botanical sources are found within the Myricaceae, Polygonaceae, Anacardiaceae, Primulaceae, and Pinaceae families. nih.govresearchgate.net Specific plants known to contain myricitrin include Myrica esculenta (Box Myrtle) and Myrica gale (Bog Myrtle). sigmaaldrich.com The aglycone, myricetin, is abundant in black currants, grapes, cranberries, blueberries, and various herbs. nih.gov For instance, the concentration of myricetin in cranberries can be as high as 6600 mg/100g and 5700 mg/100g in dock. nih.gov Red wine grapes (Vitis vinifera L.) are also a significant source of myricetin glycosides. nih.gov
The ecogeographical distribution is extensive, reflecting the wide range of host plants. These plants are found in diverse climates, from the temperate regions where grapes and berries thrive to the specific habitats of Myrica species.
Table 1: Selected Botanical Sources of Myricitrin and its Aglycone, Myricetin
| Family | Genus/Species | Common Name | Compound Found |
|---|---|---|---|
| Myricaceae | Myrica esculenta, Myrica gale | Box Myrtle, Bog Myrtle | Myricitrin sigmaaldrich.com |
| Polygonaceae | Polygonum bellardii | Myricetin nih.gov | |
| Anacardiaceae | Anacardium, Mangifera | Cashew, Mango | Myricetin nih.gov |
| Primulaceae | Marantodes pumilum | Kacip Fatimah | Myricetin nih.gov |
| Ericaceae | Vaccinium spp. | Cranberry, Blueberry | Myricetin nih.gov |
| Grossulariaceae | Ribes nigrum | Black Currant | Myricetin nih.gov |
Microbial and Fungal Bioproduction Pathways of Myricitrin Dihydrate
While myricitrin is primarily sourced from plants, research into microbial and fungal bioproduction offers a potential alternative for its synthesis. The focus has been on using genetically engineered microorganisms to produce specific flavonoid glycosides.
A notable example is the use of engineered Escherichia coli to synthesize myricetin glycosides. nih.gov Although the direct microbial production of myricitrin (myricetin 3-O-rhamnoside) is not extensively documented, the synthesis of a similar compound, myricetin 3-O-galactoside, has been successfully demonstrated. nih.gov This process involves creating a whole-cell biocatalyst. Researchers engineered an E. coli chassis strain capable of producing the necessary sugar donor, in this case, UDP-D-galactose (UDP-Gal). nih.gov This was achieved by introducing genes for sucrose (B13894) synthase and UDP-glucose 4-epimerase into the bacterium. nih.gov
Subsequently, a gene encoding a flavonol 3-O-galactosyltransferase was introduced into the chassis. nih.gov This engineered strain could then convert exogenously supplied myricetin into myricetin 3-O-galactoside. nih.gov This "proof-of-concept" demonstrates that microbial systems can be designed for the glycosylation of myricetin. A similar pathway could theoretically be constructed for myricitrin production by engineering a microbial strain to produce the sugar donor UDP-rhamnose and introducing a specific rhamnosyltransferase capable of attaching the rhamnose moiety to the 3-hydroxyl group of myricetin.
Enzymatic and Genetic Aspects of Myricitrin Dihydrate Biosynthesis
The biosynthesis of myricitrin in plants is a multi-step process that follows the well-established phenylpropanoid and flavonoid pathways. The synthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.
This precursor enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone, which is then isomerized to naringenin by chalcone isomerase (CHI). Naringenin is a key intermediate that is subsequently hydroxylated and converted into the flavonol myricetin. The key hydroxylation steps that differentiate the pathway to myricetin are catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H).
The final step in myricitrin biosynthesis is the specific glycosylation of the myricetin aglycone. A rhamnose sugar molecule is transferred from a sugar donor, UDP-L-rhamnose, to the 3-hydroxyl group of myricetin. This reaction is catalyzed by a specific UDP-rhamnose:flavonol-3-O-rhamnosyltransferase (3-RhaT). The availability and specificity of this enzyme are critical in determining the final accumulation of myricitrin in a plant.
Table 2: Key Enzymes in the Biosynthesis of Myricitrin
| Enzyme | Abbreviation | Role in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |
| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. |
| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin. |
| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol (B1209521). |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Converts dihydrokaempferol to dihydromyricetin (B1665482). |
| Flavonol synthase | FLS | Oxidizes dihydromyricetin to myricetin. |
Environmental Factors Influencing Myricitrin Dihydrate Accumulation in Natural Systems
The accumulation of flavonoids, including myricitrin, in plants is not static but is significantly influenced by a variety of external environmental factors. These compounds play roles in protecting the plant from biotic and abiotic stresses, and their synthesis is often upregulated in response to challenging conditions.
Studies have shown that factors such as light intensity (especially UV radiation), temperature, water availability, and nutrient levels can modulate flavonoid biosynthesis. For example, higher latitudes, which are associated with different light conditions, can affect flavonoid production in plants. medicine.dp.ua
A study on Polygonum weyrichii (Weyrich's knotweed) growing in the Murmansk region demonstrated that environmental conditions directly impact flavonoid content. medicine.dp.ua The research revealed that the deterioration of external conditions acts as a stimulant for the synthesis of these compounds. medicine.dp.uamedicine.dp.ua The highest concentrations of flavonoids in the leaves and inflorescences were observed at different points in the growing season, suggesting a dynamic response to environmental cues. medicine.dp.ua This indicates that stressful conditions, such as those found in industrially developed or climatically extreme areas, can lead to higher accumulation of flavonoids in plant tissues as a defense mechanism. medicine.dp.ua These findings suggest that the concentration of myricitrin in a given plant source can vary significantly depending on the geographical location and the specific environmental pressures it experiences during its growth cycle.
Advanced Methodologies for Isolation, Purification, and Enrichment of Myricitrin Dihydrate
Chromatographic Techniques for Myricitrin (B1677591) Dihydrate Separation
Chromatography remains a cornerstone for the purification of natural products. For Myricitrin dihydrate, a multi-step chromatographic approach is often employed, combining different techniques to progressively remove impurities and isolate the target compound.
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently used as a final polishing step in purification protocols. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process significant quantities of material. In the isolation of myricitrin from Daebong persimmon peel, a crude fraction was first subjected to column chromatography before being purified by preparative HPLC to yield the pure compound. nih.govmdpi.com The system typically employs a C18 column, which separates compounds based on their hydrophobicity. nih.gov By using a precisely controlled mobile phase, often a gradient of solvents like acetonitrile (B52724) and water, preparative HPLC can separate myricitrin from closely related flavonoids that were not removed in previous chromatographic steps. nih.govuq.edu.au
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of target compounds. uq.edu.au This technique has been successfully applied to the preparative isolation of myricitrin. mdpi.com High-speed counter-current chromatography (HSCCC), a type of CCC, utilizes a strong centrifugal field to hold a liquid stationary phase within a column while a liquid mobile phase is pumped through it. mdpi.com
In one study, HSCCC was used to separate and purify myricitrin from a crude extract of bayberry tree bark. mdpi.com A two-phase solvent system composed of n-hexane–ethyl acetate (B1210297)–methanol (B129727)–water was selected to achieve optimal separation. mdpi.com This one-step HSCCC operation, followed by a cleanup step with Sephadex LH-20 chromatography, yielded myricitrin with a purity of 98.5%. mdpi.com The advantage of HSCCC lies in its high sample recovery and its ability to handle large quantities of crude extract, making it a powerful tool for preparative-scale purification. uq.edu.aumdpi.com
Silica (B1680970) gel and Octadecylsilane (ODS) column chromatography are fundamental, widely used techniques for the initial fractionation of crude plant extracts. nih.govnih.gov Silica gel is a polar stationary phase, separating compounds based on their polarity; more polar compounds are retained longer on the column. Elution is typically performed using a gradient of solvents with increasing polarity, such as mixtures of chloroform (B151607) and methanol. nih.govsigmaaldrich.com
Following an initial separation on silica gel, fractions enriched with myricitrin are often further purified using ODS column chromatography. nih.gov ODS, also known as C18, is a nonpolar (reversed-phase) stationary phase. aidic.it It separates compounds based on hydrophobicity, with more hydrophobic molecules having stronger interactions with the stationary phase. This sequential use of polar (silica gel) and nonpolar (ODS) column chromatography effectively removes a wide range of impurities from the extract before final purification steps like preparative HPLC. nih.govmdpi.com For instance, an ethyl acetate fraction of persimmon peel extract was first subjected to silica gel chromatography, and the resulting active fraction was then further isolated using an ODS column. nih.gov
Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (size). ub.eduacs.org The stationary phase consists of porous beads. acs.org Larger molecules are "excluded" from the pores and thus travel a shorter path, eluting from the column first. acs.orgmdpi.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. acs.org
This technique is particularly useful for separating flavonoids from other classes of compounds with significantly different molecular sizes, such as polymers or small molecules. mdpi.comnih.gov In the context of myricitrin purification, gel filtration chromatography using Sephadex LH-20 is often used as a cleanup step. mdpi.comfao.org For example, after an initial separation by HSCCC, the myricitrin-containing fraction was further purified on a Sephadex LH-20 column to remove remaining impurities, yielding a highly pure product. mdpi.com Similarly, fractions obtained from flash chromatography were purified on Sephadex LH-20 columns using methanol as the eluent to obtain pure myricitrin. fao.org
Table 1: Summary of Chromatographic Techniques for Myricitrin Dihydrate Purification
| Technique | Principle of Separation | Role in Purification | Stationary Phase Example | Mobile Phase Example | Reference(s) |
|---|---|---|---|---|---|
| Preparative HPLC | Adsorption/Partition (Hydrophobicity) | Final purification ("polishing") | C18 (ODS) | Gradient of acetonitrile and water | nih.gov, uq.edu.au, mdpi.com |
| Countercurrent Chromatography (CCC/HSCCC) | Liquid-liquid partitioning | Preparative isolation from crude extract | Support-free liquid stationary phase | n-hexane–ethyl acetate–methanol–water | mdpi.com, uq.edu.au, researchgate.net |
| Silica Gel Chromatography | Adsorption (Polarity) | Initial fractionation of crude extract | Silica gel | Gradient of chloroform and methanol | nih.gov, nih.gov, sigmaaldrich.com |
| ODS Column Chromatography | Partition (Hydrophobicity) | Intermediate purification | Octadecylsilane (C18) | Methanol-water mixtures | nih.gov, aidic.it |
| Size-Exclusion Chromatography (Gel Filtration) | Molecular size | Cleanup of fractions | Sephadex LH-20 | Methanol | mdpi.com, fao.org |
Membrane-Based Separation Processes for Myricitrin Dihydrate Enrichment
Membrane-based separation is an energy-efficient technology that fractionates molecules based on size and molecular weight using semi-permeable membranes. fao.orgscielo.br Processes like ultrafiltration (UF) and nanofiltration (NF) are particularly suited for the enrichment of flavonoids like myricitrin from crude extracts. aidic.itfao.org These pressure-driven processes avoid the use of harsh chemicals and high temperatures, preserving the integrity of thermolabile compounds.
Ultrafiltration membranes, with molecular weight cut-offs (MWCO) typically ranging from 1 to 100 kDa, can be used as a pre-treatment step. sigmaaldrich.comaidic.it This step effectively removes high molecular weight macromolecules such as proteins and polysaccharides from the extract, producing a clarified permeate enriched in smaller molecules, including myricitrin. aidic.it
The clarified permeate can then be processed by nanofiltration. NF membranes have a smaller pore size (MWCO typically 100-2000 Da) and are highly effective at separating low-molecular-weight compounds like flavonoids from sugars, salts, and water. Given that the molecular weight of myricitrin is approximately 464.38 g/mol (0.464 kDa), NF membranes with an appropriate MWCO (e.g., 0.25-0.4 kDa) can effectively retain and concentrate the flavonoid in the retentate stream, while allowing smaller molecules to pass through into the permeate. uq.edu.au This integrated membrane approach allows for the efficient concentration and partial purification of myricitrin prior to final chromatographic polishing. mdpi.com
Table 2: Application of Membrane Processes in Flavonoid Enrichment
| Membrane Process | Typical MWCO | Function | Outcome for Myricitrin-Containing Extract | Reference(s) |
|---|---|---|---|---|
| Microfiltration (MF) | > 0.1 µm | Clarification | Removal of suspended solids and cell debris | fao.org, |
| Ultrafiltration (UF) | 1 - 100 kDa | Pre-fractionation | Removal of large polymers (proteins, polysaccharides); Myricitrin passes into permeate | , aidic.it |
| Nanofiltration (NF) | 100 - 2000 Da | Concentration & Enrichment | Retention and concentration of Myricitrin; Removal of sugars, salts, and water | , mdpi.com, |
| Reverse Osmosis (RO) | < 100 Da | Water Removal | Concentration of all solutes, including Myricitrin | fao.org, |
Advanced Extraction Technologies for Myricitrin Dihydrate
The efficiency of the initial extraction step is critical for maximizing the final yield of myricitrin. Advanced technologies have been developed to enhance the extraction process, often offering higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, causing cell rupture and enhancing the release of target compounds into the solvent. This technique has been successfully applied to extract flavonoids, including myricetin (B1677590) (the aglycone of myricitrin), from various plant sources.
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the penetration of the solvent and the release of intracellular compounds. UAE has been optimized for the simultaneous extraction of myricetin and dihydromyricetin (B1665482), demonstrating its effectiveness for this class of flavonoids. An optimal extraction of myricetin was achieved using 60% ethanol (B145695) at 40°C with an ultrasonic power of 180 W.
Deep Eutectic Solvent (DES) extraction is an innovative and green technology that uses solvents formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., oxalic acid). These solvents are often biodegradable, have low toxicity, and can be highly effective in extracting phenolic compounds. An ultrasonic-assisted DES extraction method was optimized for myricetin, with a choline chloride–oxalic acid system yielding excellent results.
Table 3: Advanced Extraction Technologies for Myricitrin and Related Flavonoids
| Technology | Principle | Key Parameters | Advantages | Reference(s) |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Dielectric heating of solvent and plant matrix | Microwave power, temperature, time, solvent-to-material ratio | Reduced extraction time, lower solvent consumption | |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Ultrasonic power, frequency, temperature, time, solvent type | High efficiency at lower temperatures, improved mass transfer | , |
| Deep Eutectic Solvent (DES) Extraction | Use of a novel class of green solvents with strong solvating power | DES composition, water content, temperature, time, liquid-to-solid ratio | High extraction efficiency, low toxicity, environmentally friendly | , |
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| Myricitrin |
| Myricitrin dihydrate |
| Myricetin |
| Luteolin |
| Eriodictyol |
| 5,7-dihydroxychromone |
| Protocatechuic acid |
| Caffeic acid |
| 4-hydroxybenzoic acid |
| Dihydromyricetin |
| 3,5-di-O-Methyl Gossypetin |
| Acetonitrile |
| Chloroform |
| Methanol |
| n-hexane |
| Ethyl acetate |
| Choline chloride |
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green and innovative technology that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov When a substance is heated and pressurized beyond its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. youtube.comnih.gov This state allows for efficient penetration into the plant matrix (gas-like property) and high solvating power (liquid-like property). youtube.comnih.gov
For the extraction of moderately polar flavonoids like myricitrin, pure supercritical CO₂ is often insufficient due to its non-polar nature. Therefore, a polar co-solvent, or modifier, such as ethanol or methanol, is typically added to the supercritical CO₂. nih.gov This addition increases the polarity of the fluid, significantly enhancing its ability to dissolve and extract the target flavonoid. youtube.com The key advantages of SFE include the use of a non-toxic, inexpensive, and easily removable solvent (CO₂), and the ability to operate at low temperatures, which prevents the degradation of thermolabile compounds like myricitrin. youtube.comtandfonline.comrsc.org
The efficiency of SFE is influenced by several operational parameters. Pressure and temperature are critical; increasing pressure at a constant temperature generally increases the fluid's density and solvating power, leading to higher extraction yields. nih.govresearchgate.net However, the effect of temperature can be complex, as it can also decrease the fluid's density. Finding the optimal balance is crucial. Other factors include the particle size of the raw material, CO₂ flow rate, and the percentage of the co-solvent. nih.govyoutube.com
Table 1: Optimized SFE Conditions for Flavonoid Extraction from Various Plant Sources
| Parameter | Hops (Humulus lupulus L.) nih.gov | Pueraria lobata researchgate.net |
| Pressure | 25 MPa | 20.04 MPa |
| Temperature | 50 °C | 50.24 °C |
| Co-solvent | 80% Ethanol | Not Specified |
| Co-solvent Amount | 50% (ratio to material) | 181.24 ml |
| Result | Max flavonoid yield (7.8 mg/g) | Highest flavonoid yield |
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another advanced technique that employs conventional solvents at elevated temperatures and pressures. researchgate.netcsic.es By keeping the solvent in a liquid state above its atmospheric boiling point, PLE enhances extraction efficiency by increasing analyte solubility and mass transfer rates, while decreasing solvent viscosity and surface tension. csic.esmdpi.com This allows for faster and more exhaustive extractions with significantly lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction. nih.gov
PLE is highly versatile due to the wide range of applicable solvents, including "green" solvents like water and ethanol. csic.es For extracting flavonoids, hydroethanolic solutions are commonly used. mdpi.commdpi.com The process is typically automated, improving reproducibility. csic.es Key parameters that are optimized include temperature, solvent composition, static extraction time, and the number of extraction cycles. mdpi.com Research has shown that PLE can yield extracts with high concentrations of phenolic compounds, including myricetin (the aglycone of myricitrin), from various plant materials. mdpi.comnih.gov
Table 2: PLE Conditions for Polyphenol Extraction from Plant Leaves
| Parameter | Laurus nobilis L. (Laurel) mdpi.com | Moringa oleifera nih.gov |
| Solvent | 50% Ethanol | 50% and 70% Ethanol |
| Temperature | 150 °C | Not specified for PLE |
| Static Time | 5 min | Not specified for PLE |
| Cycles | 1 | Not specified for PLE |
| Result | Optimal yield of 29 polyphenols | High TPC and flavonoid content |
Enzyme-Assisted Extraction (EAE)
Enzyme-Assisted Extraction (EAE) is a green and efficient method that utilizes specific enzymes to break down the plant cell wall matrix, which is primarily composed of cellulose, hemicellulose, and pectin. mdpi.com This enzymatic degradation facilitates the release of intracellular bioactive compounds, including flavonoids like myricitrin, into the extraction solvent. mdpi.com Common enzymes used include cellulases, pectinases, and hemicellulases. mdpi.com
EAE is considered an environmentally friendly alternative as it operates under mild conditions of temperature and pH, reducing energy consumption and minimizing the degradation of sensitive compounds. mdpi.com It can be combined with other methods, such as ultrasound-assisted extraction (EAUE), to further enhance extraction yields. mdpi.com The combination of enzymes can have a synergistic effect, leading to a more complete breakdown of the cell wall and higher recovery of target molecules. The choice of enzymes, enzyme concentration, incubation time, and temperature are critical parameters to optimize for maximum extraction efficiency. mdpi.com
Crystallization Strategies for High Purity Myricitrin Dihydrate
Following extraction, crystallization is a crucial step for achieving high-purity myricitrin dihydrate. The inherent low aqueous solubility of myricitrin and its aglycone, myricetin, presents a significant challenge. nih.govnih.gov Advanced crystallization strategies aim to overcome this by producing stable, high-purity crystalline forms.
One key strategy is co-crystallization , which involves combining the active pharmaceutical ingredient (API), in this case, myricetin, with a pharmaceutically acceptable coformer in a specific stoichiometric ratio within a crystal lattice. nih.govnih.gov This technique can significantly alter the physicochemical properties of the flavonoid without changing its chemical structure. researchgate.net Studies have successfully produced myricetin-proline and myricetin-caffeine co-crystals. nih.govresearchgate.net The formation of these co-crystals was shown to be a spontaneous and exothermic process, driven by supramolecular interactions like hydrogen bonds between myricetin and the coformer. nih.govresearchgate.net A significant outcome of this strategy is the enhancement of dissolution efficiency and oral bioavailability, which was increased by approximately 3.03 times for myricetin-proline cocrystals compared to pure myricetin. nih.gov
Another approach involves the careful control of solvent systems and conditions to produce different solid-state forms, such as hydrates and polymorphs. Research on myricetin has identified at least two hydrate (B1144303) forms and two metastable anhydrous forms. nih.gov Slurrying in different solvent mixtures (e.g., ethanol-water) at controlled temperatures can be used to determine the most thermodynamically stable crystal form. acs.org Furthermore, techniques like anti-solvent recrystallization, where a compound is dissolved in a good solvent and then precipitated by adding a poor solvent (an anti-solvent), can be employed to obtain purified flavonoid glycosides. researchgate.net The resulting crystal form can be characterized using methods like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform-Infrared Spectroscopy (FT-IR). nih.govacs.org
Bio-affinity Purification Methods for Myricitrin Dihydrate
Bio-affinity purification methods leverage highly specific binding interactions between a target molecule and a ligand immobilized on a stationary phase. While traditional chromatography methods like column chromatography with silica gel or Sephadex LH-20 are effective for purifying myricitrin, bio-affinity techniques offer superior selectivity. tandfonline.comnih.gov
A prominent and highly specific technique in this category is the use of Molecularly Imprinted Polymers (MIPs) . MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target molecule in shape, size, and functional group orientation. nih.govmdpi.com They are created by polymerizing functional monomers and a cross-linker around a template molecule (in this case, myricetin). rsc.orgnih.gov After polymerization, the template is removed, leaving behind specific binding cavities. These MIPs can then be used as a solid-phase extraction (SPE) sorbent to selectively capture myricetin or myricitrin from complex extracts. nih.govnih.gov Studies have demonstrated the successful synthesis of MIPs for myricetin, showing high adsorption ability and selectivity, with recovery rates from herbal sources ranging from 79.82% to 84.32%. nih.gov Magnetic MIPs have also been developed, simplifying the separation process through the use of an external magnetic field. nih.govrsc.org
Another potential, though less documented for myricitrin specifically, is Immunoaffinity Chromatography (IAC) . This powerful technique uses antibodies immobilized on a chromatographic support as the stationary phase. nih.govcreative-proteomics.comnih.gov The high specificity of the antibody-antigen interaction allows for the selective capture of a target analyte from a complex mixture with high purity. nih.govcreative-proteomics.com The process involves loading the sample onto the column, washing away unbound components, and then eluting the purified target by changing conditions (e.g., pH) to disrupt the antibody-antigen binding. creative-proteomics.com While IAC is widely used for proteins and other biomolecules, its application for small molecules like flavonoids would require the development of specific monoclonal or polyclonal antibodies against myricitrin. nih.gov
Synthetic Chemistry and Structural Modification of Myricitrin Dihydrate and Its Analogs
Total Synthesis Approaches for Myricitrin (B1677591) Dihydrate
The total synthesis of myricitrin dihydrate, a complex flavonoid glycoside, presents a significant challenge to synthetic chemists. While myricitrin is readily available from various plant sources, its total synthesis is a critical endeavor for establishing a reliable and scalable production method independent of natural resources. A common strategy for the synthesis of flavonoid glycosides like myricitrin involves a convergent approach: the synthesis of the aglycone (myricetin) and the carbohydrate moiety (rhamnose) separately, followed by a crucial glycosylation step.
The synthesis of the myricetin (B1677590) aglycone can be achieved through various established methods for flavonol synthesis. One classical approach is the Allan-Robinson synthesis, which involves the condensation of a hydroxyacetophenone with an aromatic anhydride to form a flavone, which can then be further functionalized. Another versatile method is the Auwers flavone synthesis, which proceeds via an intermediate hydroxychalcone.
Once the myricetin aglycone is obtained, the subsequent regioselective glycosylation at the 3-hydroxyl position is a key step. This is often complicated by the presence of multiple hydroxyl groups on the myricetin scaffold. To achieve the desired regioselectivity, protecting group strategies are typically employed to mask the other hydroxyl groups, leaving the 3-OH group available for glycosylation. The protected myricetin is then reacted with a suitable rhamnosyl donor, such as a rhamnosyl bromide or trichloroacetimidate, under the promotion of a Lewis acid or a heavy metal salt. The final step involves the deprotection of the hydroxyl groups to yield myricitrin. The dihydrate form is typically obtained through crystallization from aqueous solvents.
Table 1: Key Steps in a Hypothetical Total Synthesis of Myricitrin
| Step | Description | Key Reagents and Conditions |
| 1. Myricetin Synthesis | Construction of the flavonol backbone. | Allan-Robinson or Auwers synthesis from appropriate precursors. |
| 2. Protection of Myricetin | Masking of hydroxyl groups to ensure regioselective glycosylation. | Benzyl, silyl, or other suitable protecting groups. |
| 3. Rhamnosylation | Glycosidic bond formation between protected myricetin and rhamnose. | Activated rhamnosyl donor (e.g., rhamnosyl bromide), Lewis acid catalyst. |
| 4. Deprotection | Removal of protecting groups to yield myricitrin. | Catalytic hydrogenation (for benzyl groups), fluoride reagents (for silyl groups). |
| 5. Hydration | Formation of the dihydrate. | Crystallization from an aqueous solvent system. |
Semi-Synthetic Derivatization Strategies for Myricitrin Dihydrate
Semi-synthetic modification of myricitrin, which is readily extracted from natural sources, offers a practical and efficient route to a diverse range of analogs. These strategies leverage the existing myricitrin scaffold to introduce new functional groups and structural motifs, thereby modulating its biological activity.
A common approach involves the derivatization of the hydroxyl groups of the myricetin core. For instance, researchers have synthesized a series of myricetin derivatives containing a pyrazole piperazine amide moiety. In this work, the hydroxyl groups of myricetin were first methylated, followed by the introduction of a linker at the 3-position, which was then coupled with various pyrazole-piperazine amides. These modifications led to compounds with significant antibacterial and antifungal activities researchgate.net.
Another strategy focuses on introducing heterocyclic rings to the myricetin structure. For example, a series of myricetin derivatives containing isoxazole were designed and synthesized. This was achieved by first protecting the hydroxyl groups of myricitrin, followed by deglycosylation to obtain a protected myricetin intermediate. This intermediate was then reacted with various isoxazole-containing side chains. The resulting compounds exhibited improved antifungal and anti-tobacco mosaic virus (TMV) activities nih.gov.
Furthermore, the introduction of pyridazinone moieties has also been explored. In one study, 26 derivatives of myricetin containing pyridazinone were synthesized from myricitrin. These compounds were characterized by NMR and HRMS, and their antiviral activities against TMV were evaluated, with some derivatives showing superior activity compared to the commercial agent ningnanmycin nih.govresearchgate.net.
Table 2: Examples of Semi-Synthetic Myricitrin Derivatives and their Activities
| Derivative Class | Synthetic Strategy | Reported Biological Activity | Reference |
| Pyrazole Piperazine Amides | Methylation, linker attachment, amide coupling | Antibacterial, Antifungal | researchgate.net |
| Isoxazole Derivatives | Protection, deglycosylation, etherification | Antifungal, Anti-TMV | nih.gov |
| Pyridazinone Derivatives | Derivatization of the myricetin core with pyridazinone side chains | Anti-TMV | nih.govresearchgate.net |
Enzymatic Synthesis and Biotransformation of Myricitrin Dihydrate Derivatives
Enzymatic synthesis and biotransformation have emerged as powerful and environmentally friendly alternatives to traditional chemical methods for the modification of natural products like myricitrin. These approaches utilize the high selectivity and efficiency of enzymes to catalyze specific reactions, often under mild conditions.
A key area of research in this field is the enzymatic glycosylation of the myricetin aglycone to produce myricitrin and its analogs. For example, a whole-cell biocatalyst system has been developed for the synthesis of myricetin 3-O-galactoside. This was achieved by engineering Escherichia coli to express a flavonol 3-O-galactosyltransferase, which catalyzes the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of myricetin nih.govresearchgate.net. This approach provides a sustainable method for producing specific glycosylated derivatives of myricetin.
Biotransformation can also be used to generate novel myricitrin derivatives. For instance, studies have shown that myricetin can be biotransformed by microorganisms to produce aminated products. This novel metabolic pathway involves the chemical reaction of myricetin with ammonia, leading to the formation of 4'-NH2-myricetin. This aminated derivative was found to retain the anti-inflammatory activity of the parent compound nih.gov.
Furthermore, enzymatic hydrolysis can be employed to selectively remove the sugar moiety from myricitrin, yielding the aglycone myricetin. This is particularly useful for generating myricetin from naturally abundant myricitrin for subsequent semi-synthetic modifications.
Chemoenzymatic Production of Myricitrin Dihydrate Analogs
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and versatile routes for the production of complex molecules like myricitrin analogs. This approach utilizes chemical reactions for steps that are not amenable to enzymatic catalysis, while employing enzymes for highly selective transformations.
An example of a chemoenzymatic approach could involve the chemical synthesis of a modified myricetin scaffold, followed by enzymatic glycosylation to introduce a specific sugar moiety. This strategy allows for the creation of a wide range of myricitrin analogs with diverse sugar substitutions that may not be readily accessible through purely chemical or enzymatic methods.
The modular nature of chemoenzymatic synthesis is particularly advantageous. For instance, a library of myricetin derivatives with different substitutions on the aromatic rings could be chemically synthesized. These derivatives could then be subjected to enzymatic glycosylation using a panel of glycosyltransferases with different sugar donor specificities, leading to a diverse collection of novel myricitrin analogs for biological screening.
Exploration of Novel Myricitrin Dihydrate-Based Scaffolds
The myricitrin scaffold serves as an excellent starting point for the development of novel bioactive compounds. By incorporating new structural motifs and functional groups, researchers can explore new chemical spaces and potentially discover compounds with unique biological activities.
One approach involves the fusion of the myricitrin scaffold with other pharmacologically active heterocyclic rings. As previously mentioned, the synthesis of myricetin derivatives containing pyrazole, piperazine, isoxazole, and pyridazinone rings has been reported researchgate.netnih.govnih.govresearchgate.net. These hybrid molecules often exhibit enhanced or novel biological activities compared to the parent myricitrin molecule. The rationale behind this strategy is to combine the favorable properties of myricitrin with those of the introduced heterocyclic system, leading to synergistic effects.
Another avenue of exploration is the synthesis of myricitrin-based macrocycles or polymers. These larger molecules could exhibit unique pharmacokinetic properties and target interactions. For example, myricitrin could be functionalized with polymerizable groups and then subjected to polymerization to create myricitrin-containing polymers. Such materials could have applications in drug delivery or as bioactive coatings.
The development of novel myricitrin-based scaffolds is an active area of research, driven by the need for new therapeutic agents with improved efficacy and safety profiles. The combination of modern synthetic methodologies and a deeper understanding of the structure-activity relationships of myricitrin and its analogs will undoubtedly lead to the discovery of new and valuable bioactive compounds.
Molecular Mechanisms of Action and Cellular Interactions of Myricitrin Dihydrate Preclinical Focus
Myricitrin (B1677591) Dihydrate Modulation of Enzyme Activities and Signaling Cascades
Myricitrin dihydrate exerts its biological effects in part by modulating the activity of a wide array of enzymes and influencing critical signaling cascades within the cell. These interactions are central to its observed antioxidant, anti-inflammatory, and other pharmacological properties.
Kinase and Phosphatase Regulation by Myricitrin Dihydrate (e.g., PI3K/Akt/mTOR, MAPK, JNK-p38)
Myricitrin dihydrate has been shown to modulate several key kinase signaling pathways involved in cell growth, proliferation, and inflammation. Notably, it can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This inhibition can lead to the induction of apoptosis and autophagy in cancer cells. nih.govnih.gov Studies have demonstrated that myricitrin can decrease the phosphorylation of essential components of this pathway, including PI3K, Akt, and mTOR, thereby impeding cancer cell survival. nih.govresearchgate.net
Furthermore, myricitrin can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a crucial role in cellular responses to external stimuli. nih.govresearchgate.net It has been observed to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade. researchgate.netresearchgate.net This inhibition of MAPK and NF-κB signaling pathways contributes to its neuroprotective effects. nih.govresearchgate.net However, there is some conflicting evidence, with one study suggesting myricitrin has no impact on the MAPK signaling pathway. nih.govnih.gov Myricetin (B1677590), a closely related compound, has been found to reduce voltage-activated potassium channel currents through a p38-dependent mechanism in sensory neurons. nih.gov
| Pathway | Effect of Myricitrin Dihydrate | Key Proteins Modulated | Observed Outcome |
| PI3K/Akt/mTOR | Inhibition | p-PI3K, p-Akt, p-mTOR | Induction of apoptosis and autophagy in cancer cells |
| MAPK | Inhibition | p-p38, p-JNK, p-ERK | Anti-inflammatory and neuroprotective effects |
Redox Enzyme System Interactions of Myricitrin Dihydrate (e.g., SOD, CAT, GPx, NADPH Oxidase)
A significant aspect of myricitrin dihydrate's mechanism of action is its interaction with the cellular redox system. It has been shown to enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.gov This enhancement helps to mitigate oxidative stress by neutralizing harmful reactive oxygen species (ROS). nih.gov
Conversely, myricitrin dihydrate can inhibit the activity of NADPH oxidase, a key enzyme responsible for producing ROS. nih.govnih.gov By inhibiting the assembly of NADPH oxidase components like gp91phox and p47phox, myricitrin attenuates intracellular ROS generation. nih.govnih.gov This dual action of boosting antioxidant defenses while suppressing ROS production underscores its potent antioxidant properties.
| Enzyme | Effect of Myricitrin Dihydrate | Observed Outcome |
| Superoxide Dismutase (SOD) | Increased activity | Reduced oxidative stress |
| Catalase (CAT) | Increased activity | Reduced oxidative stress |
| Glutathione (B108866) Peroxidase (GPx) | Modulated activity | Altered antioxidant defense |
| NADPH Oxidase | Inhibited activity | Decreased production of reactive oxygen species (ROS) |
Myricitrin Dihydrate Effects on Protease and Glycosidase Activities (e.g., Caspase-3, Caspase-9, Cathepsin-D, Cathepsin-L, BACE-1, ADAM10)
Preclinical evidence suggests that myricitrin dihydrate can modulate the activity of various proteases, particularly those involved in apoptosis. Studies have shown that myricitrin can induce apoptosis by activating caspase-3. researchgate.net The activation of these executioner caspases is a critical step in the apoptotic cascade, leading to programmed cell death.
The broader effects of myricitrin dihydrate on other proteases like cathepsins and glycosidases such as BACE-1 and ADAM10, which are relevant in conditions like Alzheimer's disease, are still under investigation and require further research to be fully elucidated.
Myricitrin Dihydrate Interactions with Cytochrome P450 Enzymes (e.g., CYP2C8, CYP1A2, CYP2A6, CYP3A4, CYP2D6, CYP2C9)
Myricitrin dihydrate has been found to interact with various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs and xenobiotics. mdpi.com This interaction can lead to potential food-drug or herb-drug interactions. nih.govsigmaaldrich.com
Studies have shown that myricitrin can inhibit the activity of several CYP isoforms, including CYP2C9 and CYP3A4. nih.govsigmaaldrich.com The inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs that are metabolized by them. nih.govsigmaaldrich.com For instance, the inhibition of CYP3A4 by myricetin, a related flavonoid, has been well-documented. mdpi.com Myricetin has also been reported to inhibit CYP2C8, CYP2D6, and CYP1A2. nih.govacs.org The nature of this inhibition can vary, with myricetin showing mixed-type inhibition for CYP2C8 and noncompetitive inhibition for CYP2C9 and CYP2D6. nih.govbohrium.com The inhibitory effects on CYP2A6 have also been noted for certain compounds. nih.gov
| CYP Isoform | Effect of Myricitrin/Myricetin | Type of Inhibition |
| CYP2C8 | Inhibition | Mixed |
| CYP1A2 | No significant effect (Myricetin) | - |
| CYP2A6 | Inhibition (by related compounds) | - |
| CYP3A4 | Inhibition | Uncompetitive (Myricetin) |
| CYP2D6 | Inhibition | Noncompetitive (Myricetin) |
| CYP2C9 | Inhibition | Noncompetitive (Myricetin) |
Myricitrin Dihydrate Interactions with Receptors and Ion Channels
Preclinical research indicates that myricitrin dihydrate can interact with specific receptors and ion channels, contributing to its pharmacological profile. One notable interaction is with the platelet fibrinogen receptor, integrin αIIbβ3. nih.gov Myricitrin has been shown to directly inhibit the activation of this receptor, thereby suppressing platelet aggregation. nih.gov
Furthermore, myricetin has been found to reduce voltage-activated potassium channel (Kv) currents in dorsal root ganglion neurons. nih.gov It also inhibits Kv1.5 channels, which may contribute to its anti-arrhythmic effects. nih.gov These interactions with ion channels suggest a role for myricitrin in modulating neuronal excitability and cardiovascular function.
Transcriptional and Epigenetic Regulation by Myricitrin Dihydrate (e.g., Nrf2, NF-κB, CREB, BDNF)
Myricitrin dihydrate can exert significant influence over gene expression through the modulation of key transcription factors. A prominent example is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netnih.govrsc.org Nrf2 is a master regulator of the antioxidant response, and its activation by myricitrin leads to the upregulation of protective antioxidant enzymes. nih.govrsc.org
In contrast, myricitrin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a key pro-inflammatory transcription factor, and its inhibition by myricitrin underlies the compound's anti-inflammatory effects. nih.govnih.gov Myricitrin has been observed to suppress the activation and nuclear translocation of NF-κB. nih.govnih.gov
Additionally, myricetin has been shown to influence the cyclic adenosine (B11128) monophosphate-response element binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling, which are crucial for neuronal survival and plasticity. researchgate.net
| Transcription Factor/Signaling Molecule | Effect of Myricitrin Dihydrate | Observed Outcome |
| Nrf2 | Activation | Upregulation of antioxidant enzymes, neuroprotection |
| NF-κB | Inhibition | Anti-inflammatory effects |
| CREB | Modulation (by Myricetin) | Potential effects on neuronal function |
| BDNF | Modulation (by Myricetin) | Potential effects on neuronal function |
Myricitrin Dihydrate Influence on Cellular Stress Response Pathways
Myricitrin dihydrate has been shown to modulate cellular stress response pathways, primarily through its antioxidant properties. In preclinical studies, its aglycone form, myricetin, has demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. rsc.orgnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Activation of the Nrf2 pathway by myricetin leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). rsc.orgnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. mdpi.com NQO1 is an enzyme that detoxifies quinones and reduces oxidative stress. The activation of the Nrf2/HO-1 signaling pathway has been observed in various cell types, including human chondrocytes and in mouse models of osteoarthritis and demyelination. rsc.orgnih.gov
Furthermore, myricitrin has been found to protect cardiomyocytes from hypoxia/reoxygenation injury, a process that involves significant cellular stress. This protection is associated with the upregulation of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in protein folding and stability, particularly under stress conditions. nih.gov
The table below summarizes the key cellular stress response pathways influenced by myricitrin and its aglycone, myricetin.
| Pathway/Molecule | Effect of Myricitrin/Myricetin | Cellular Context | Reference |
| Nrf2 | Activation/Nuclear Translocation | Human chondrocytes, Mouse brain | rsc.orgnih.govnih.gov |
| HO-1 | Upregulation | Human chondrocytes, Mouse brain | rsc.orgnih.govresearchgate.net |
| NQO1 | Upregulation | Mouse brain | rsc.org |
| Hsp90 | Upregulation | H9c2 cardiomyocytes | nih.gov |
Mechanistic Investigations of Myricitrin Dihydrate in Cellular Senescence and Apoptosis Pathways
Myricitrin dihydrate and its aglycone, myricetin, have been shown to influence cellular senescence and apoptosis through various molecular mechanisms. A key area of investigation has been their impact on the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.govfrontiersin.orgresearchgate.net
Preclinical studies have demonstrated that myricitrin can modulate the ratio of anti-apoptotic proteins like Bcl-2 to pro-apoptotic proteins like Bax. nih.govnih.gov An increase in the Bcl-2/Bax ratio is generally associated with cell survival, while a decrease promotes apoptosis. In a rat model of traumatic spinal cord injury, myricitrin treatment led to a significant increase in the Bcl-2/Bax ratio, suggesting a neuroprotective effect by inhibiting apoptosis. nih.gov Conversely, in some cancer cell lines, myricetin has been shown to decrease the levels of Bcl-2 and increase the levels of Bax, thereby inducing apoptosis. nih.gov
The activation of caspases, a family of proteases that execute the apoptotic program, is another critical aspect of myricitrin's and myricetin's pro-apoptotic activity. Myricetin has been found to activate caspase-3 and caspase-12. nih.govnih.gov The activation of caspase-3 can lead to the cleavage of specific substrates, such as Gasdermin E (GSDME), which can trigger a form of programmed cell death called pyroptosis. nih.govnih.gov In the context of hypoxia/reoxygenation injury in cardiomyocytes, myricitrin pretreatment was observed to inhibit the increase in caspase-9 and active caspase-3 levels. nih.gov
Furthermore, myricetin has been shown to induce apoptosis through the mitogen-activated protein kinase (MAPK) pathway. nih.gov This pathway can regulate the expression of Bcl-2 family proteins and is involved in the cellular response to a variety of stresses. nih.gov
The table below summarizes the effects of myricitrin and myricetin on key components of the apoptosis pathway.
| Target Protein/Pathway | Effect of Myricitrin/Myricetin | Cellular Context | Reference |
| Bcl-2 | Decreased (Myricetin), Increased (Myricitrin) | SK-BR-3 cells, Rat spinal cord | nih.govnih.gov |
| Bax | Increased (Myricetin), Decreased (Myricitrin) | SK-BR-3 cells, Rat spinal cord | nih.govnih.gov |
| Bcl-2/Bax Ratio | Increased | Rat spinal cord, H9c2 cardiomyocytes | nih.govnih.gov |
| Caspase-3 | Activation | Lung cancer cells | nih.govnih.gov |
| Caspase-9 | Inhibition | H9c2 cardiomyocytes | nih.gov |
| Caspase-12 | Activation | Lung cancer cells | nih.gov |
| MAPK Pathway | Activation | SK-BR-3 cells | nih.gov |
Myricitrin Dihydrate Impact on Autophagy Mechanisms
Myricitrin dihydrate's aglycone, myricetin, has been demonstrated to induce autophagy in various cancer cell lines, including human gastric cancer and hepatocellular carcinoma cells. nih.govnih.gov Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery.
A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govresearchgate.net Studies have shown that myricetin treatment increases the LC3-II/LC3-I ratio and the formation of LC3-positive puncta in cancer cells. nih.govnih.gov Additionally, myricetin has been observed to decrease the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy. nih.govnih.gov
The induction of autophagy by myricetin has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov The mTOR (mammalian target of rapamycin) kinase is a central negative regulator of autophagy. europa.euyoutube.com By inhibiting this pathway, myricetin promotes the initiation of autophagy. nih.govnih.gov
In some contexts, the autophagy induced by myricetin appears to be a protective mechanism for the cancer cells. For instance, inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) has been shown to enhance the apoptotic effects of myricetin in colon cancer cells. nih.gov In hepatocellular carcinoma, myricetin-induced autophagy has been linked to endoplasmic reticulum (ER) stress. nih.gov
The table below details the influence of myricetin on key autophagy markers and signaling pathways.
| Marker/Pathway | Effect of Myricetin | Cellular Context | Reference |
| LC3-II/LC3-I Ratio | Increased | Hepatocellular carcinoma cells, Colon cancer cells | nih.govnih.govnih.gov |
| p62/SQSTM1 | Decreased | Hepatocellular carcinoma cells | nih.govnih.gov |
| PI3K/Akt/mTOR Pathway | Inhibition | Human gastric cancer cells, Colon cancer cells | nih.govnih.gov |
| Autophagy | Induction | Human gastric cancer cells, Colon cancer cells, Hepatocellular carcinoma cells | nih.govnih.govnih.gov |
Regulation of Inflammatory Mediators and Pathways by Myricitrin Dihydrate (Cellular Level, e.g., LPS-induced inflammation, cytokine modulation)
Myricitrin dihydrate and its aglycone, myricetin, have demonstrated significant anti-inflammatory properties at the cellular level, particularly in models of lipopolysaccharide (LPS)-induced inflammation. nih.govtandfonline.comtandfonline.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells like macrophages.
Preclinical studies have shown that myricitrin can inhibit the production of key inflammatory mediators. In LPS-stimulated RAW264.7 macrophages, myricitrin has been found to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov
Furthermore, myricitrin and myricetin effectively modulate the production of pro-inflammatory cytokines. They have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages and bronchial epithelial cells. nih.govnih.govtandfonline.comnih.govnih.govnih.govmdpi.com
The anti-inflammatory effects of myricitrin are mediated through the modulation of several signaling pathways. It has been shown to inhibit the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcription 1 (STAT1), thereby blocking the JAK/STAT1 pathway. nih.gov Myricetin has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p-ERK, and p38. tandfonline.comtandfonline.comnih.govnih.gov
The table below summarizes the regulatory effects of myricitrin and myricetin on inflammatory mediators and pathways.
| Mediator/Pathway | Effect of Myricitrin/Myricetin | Cellular Context | Reference |
| Nitric Oxide (NO) | Decreased | RAW264.7 macrophages | nih.govnih.govmedchemexpress.com |
| Prostaglandin E2 (PGE2) | Decreased | BV2 microglia | nih.govmdpi.com |
| iNOS | Decreased | RAW264.7 macrophages | nih.govnih.gov |
| COX-2 | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govnih.govnih.gov |
| TNF-α | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govnih.govnih.govnih.govmedchemexpress.com |
| IL-1β | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govmdpi.com |
| IL-6 | Decreased | RAW264.7 macrophages, Human chondrocytes | nih.govnih.govnih.gov |
| JAK/STAT1 Pathway | Inhibition | RAW264.7 macrophages | nih.gov |
| NF-κB Pathway | Inhibition | RAW264.7 macrophages, RIN-m5f β cells | tandfonline.comtandfonline.comnih.govnih.gov |
| MAPK Pathway (JNK, p-ERK, p38) | Inhibition | BV2 microglia, RAW264.7 macrophages | tandfonline.comtandfonline.comnih.govnih.govmdpi.com |
Antioxidant Mechanisms of Myricitrin Dihydrate (Cellular Level, e.g., ROS scavenging)
Myricitrin dihydrate and its aglycone, myricetin, exhibit potent antioxidant activity at the cellular level through multiple mechanisms. nih.govnih.govmedchemexpress.comnih.govbeilstein-journals.orgwikipedia.orgbeilstein-archives.org A primary mechanism is the direct scavenging of reactive oxygen species (ROS). nih.govbeilstein-journals.orgwikipedia.orgbeilstein-archives.org
Studies have shown that myricitrin can effectively scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, nitric oxide (NO) radicals, and hydrogen peroxide (H2O2). medchemexpress.com In cellular models, myricitrin has been demonstrated to attenuate intracellular ROS generation induced by stimuli such as lipopolysaccharide (LPS). nih.gov This ROS scavenging activity is attributed to the polyhydroxy structure of myricitrin. nih.gov
In addition to direct scavenging, myricitrin and myricetin can enhance the cellular antioxidant defense system by increasing the activity of antioxidant enzymes. researchgate.netnih.govnih.gov Myricetin has been shown to elevate the levels of glutathione peroxidase, superoxide dismutase (SOD), and catalase in various cell and animal models. researchgate.netnih.govnih.gov It also increases the level of glutathione (GSH), a crucial intracellular antioxidant. nih.gov
Furthermore, myricitrin's antioxidant effects are linked to its ability to inhibit NADPH oxidase, a key enzyme complex responsible for ROS production. nih.gov Specifically, myricitrin has been found to inhibit the assembly of the gp91phox and p47phox subunits of the NADPH oxidase complex. nih.gov Myricetin can also chelate intracellular transition metal ions like iron, which can participate in the generation of ROS through Fenton-type reactions. beilstein-journals.orgbeilstein-archives.orgnih.gov
The table below provides an overview of the antioxidant mechanisms of myricitrin and myricetin at the cellular level.
| Mechanism | Effect of Myricitrin/Myricetin | Cellular Context | Reference |
| ROS Scavenging | Direct scavenging of DPPH, NO, H2O2 | In vitro, RAW264.7 cells | nih.govmedchemexpress.combeilstein-journals.org |
| Glutathione Peroxidase | Increased activity | Zebrafish embryos | researchgate.netnih.gov |
| Superoxide Dismutase (SOD) | Increased activity | Zebrafish embryos, Asthmatic mice | researchgate.netnih.govnih.gov |
| Catalase | Increased activity | Zebrafish embryos | researchgate.netnih.gov |
| Glutathione (GSH) | Increased level | CCl4-intoxicated mice | nih.gov |
| NADPH Oxidase | Inhibition of assembly (gp91phox/p47phox) | RAW264.7 macrophages | nih.gov |
| Metal Ion Chelation | Chelation of intracellular transition metal ions | In vitro | beilstein-journals.orgbeilstein-archives.orgnih.gov |
Preclinical in Vivo Mechanistic Investigations of Myricitrin Dihydrate in Animal Models Focus on Pathways and Systems Biology
Myricitrin (B1677591) Dihydrate Modulation of Metabolic Pathways in Animal Models (e.g., glycemic control)
Myricitrin has demonstrated significant effects on metabolic pathways, particularly in the context of hyperglycemia and hepatic steatosis. In high-fat diet/streptozotocin-induced diabetic mice, myricitrin administration led to a notable decrease in fasting blood glucose levels and improved glucose intolerance. nih.gov This was associated with an increase in pancreatic β-cell mass. nih.gov Mechanistically, myricitrin was found to upregulate the mRNA expression and activity of glucokinase, a key enzyme in glucose metabolism, while downregulating the expression and activity of glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase in the liver. nih.gov
Furthermore, myricitrin treatment resulted in a marked reduction in liver weight, hepatic triglyceride content, and lipid droplet accumulation. nih.gov These effects are likely due to the suppression of hepatic lipogenic enzymes such as fatty acid synthase and phosphatidate phosphohydrolase. nih.gov In streptozotocin-induced diabetic rats, myricetin (B1677590), the aglycone of myricitrin, was shown to improve carbohydrate metabolism and glucose transport by normalizing the expression of insulin-dependent proteins like GLUT-2, GLUT-4, and IRS-1. nih.gov This suggests that myricitrin enhances glucose uptake and utilization in peripheral tissues. nih.gov Another study in type 2 diabetic mice showed that myricetin treatment reduced fasting blood glucose and blood lipid levels, while increasing superoxide (B77818) dismutase (SOD) levels. nih.gov
Table 1: Effects of Myricitrin on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Key Findings |
|---|---|---|
| Fasting Blood Glucose | High-fat diet/streptozotocin-induced diabetic mice | Significantly decreased. nih.gov |
| Glucose Intolerance | High-fat diet/streptozotocin-induced diabetic mice | Improved. nih.gov |
| Pancreatic β-cell Mass | High-fat diet/streptozotocin-induced diabetic mice | Increased. nih.gov |
| Hepatic Glucokinase | High-fat diet/streptozotocin-induced diabetic mice | mRNA expression and activity markedly increased. nih.gov |
| Hepatic Glucose-6-phosphatase | High-fat diet/streptozotocin-induced diabetic mice | mRNA expression and activity lowered. nih.gov |
| Hepatic Phosphoenolpyruvate Carboxykinase | High-fat diet/streptozotocin-induced diabetic mice | mRNA expression and activity lowered. nih.gov |
| Hepatic Triglyceride Content | High-fat diet/streptozotocin-induced diabetic mice | Markedly decreased. nih.gov |
| Hepatic Lipid Droplet Accumulation | High-fat diet/streptozotocin-induced diabetic mice | Markedly decreased. nih.gov |
| Hepatic Fatty Acid Synthase | High-fat diet/streptozotocin-induced diabetic mice | Suppressed. nih.gov |
| Hepatic Phosphatidate Phosphohydrolase | High-fat diet/streptozotocin-induced diabetic mice | Suppressed. nih.gov |
| Blood Lipid Levels | Type 2 diabetic mice | Significantly reduced. nih.gov |
| Superoxide Dismutase (SOD) Levels | Type 2 diabetic mice | Increased. nih.gov |
Neuroprotective Mechanisms of Myricitrin Dihydrate in Animal Models
The neuroprotective effects of myricitrin and its aglycone, myricetin, have been investigated in various animal models of neurological disorders. The primary mechanisms underlying these effects appear to be the inhibition of oxidative stress, neuroinflammation, and apoptosis. nih.govresearchgate.net
In models of cerebral ischemia, myricetin has been shown to reduce neuronal apoptosis and infarct area by increasing Akt activity and nuclear factor E2-related factor 2 (Nrf2) nuclear translocation, while decreasing p38 and NF-κB activity. nih.govresearchgate.net It also protects against glutamate-induced neuronal damage by suppressing Ca2+ overloading. nih.gov In animal models of Alzheimer's disease, myricetin administration has been found to suppress memory impairment by inhibiting the decrease in neuronal numbers in the hippocampus and reversing the decrease in the phosphorylation levels of ERK1/2 and CREB. nih.govresearchgate.net
In Parkinson's disease models, myricetin demonstrates protective effects by suppressing the decrease in dopamine (B1211576) content and tyrosine hydroxylase expression in the substantia nigra. nih.govresearchgate.net Furthermore, in a mouse model of pentylenetetrazole (PTZ)-induced seizures, myricetin improved cognitive and motor functions, reduced seizure severity, and decreased neuronal damage and apoptosis in the hippocampus. nih.gov This was accompanied by a reduction in oxidative stress markers and pro-inflammatory cytokines. nih.gov Studies on diabetic peripheral neuropathy in rats revealed that myricetin could restore impaired motor and sensory functions, with the underlying mechanisms suggested to be Nrf2-dependent antioxidant action and a reduction in plasma glucose. frontiersin.org
Table 2: Neuroprotective Mechanisms of Myricitrin/Myricetin in Animal Models
| Neurological Condition | Animal Model | Key Mechanistic Findings |
|---|---|---|
| Cerebral Ischemia | Rat model of MCAO | Increased Akt activity, decreased p38 and NF-κB activity, increased Nrf2 nuclear translocation. nih.govresearchgate.net |
| Alzheimer's Disease | Rat model of AD | Inhibited decrease in hippocampal neuronal numbers; reversed decrease in ERK1/2 and CREB phosphorylation. nih.govresearchgate.net |
| Parkinson's Disease | 6-OHDA-induced rat model | Suppressed decrease in dopamine and tyrosine hydroxylase expression in substantia nigra. nih.govresearchgate.net |
| Epilepsy | PTZ-induced seizure mouse model | Reduced oxidative stress and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); reduced neuronal apoptosis. nih.gov |
| Diabetic Peripheral Neuropathy | Streptozotocin-induced diabetic rats | Nrf2-dependent antioxidant action; decreased plasma glucose. frontiersin.org |
Cardiovascular Systemic Effects and Mechanistic Insights of Myricitrin Dihydrate in Animal Models
Myricitrin and its aglycone, myricetin, have demonstrated protective effects on the cardiovascular system in various animal models. nih.gov In high-fructose-fed rats, a model for metabolic syndrome, myricetin treatment was found to reduce systolic blood pressure and improve impaired cardiac adrenergic responses. nih.govanatoljcardiol.comresearchgate.net This was associated with the suppression of key cellular stress molecules, including PINK1, NF-κB, and the pro-apoptotic protein Bax in the heart. nih.govanatoljcardiol.comresearchgate.net
Furthermore, in a mouse model of high-intensity exercise-induced myocardial injury, myricetin intervention reduced serum markers of myocardial injury, restored cardiac function, and attenuated myocardial ultramicropathological changes. mdpi.com The protective mechanism was linked to the regulation of the myocardial metabolic network. mdpi.com Other studies have suggested that myricetin's cardiovascular benefits are also related to its ability to alleviate oxidative stress by regulating antioxidant enzyme systems and to attenuate inflammatory responses by interfering with the NF-κB pathway. mdpi.com
Table 3: Cardiovascular Effects of Myricitrin/Myricetin in Animal Models
| Cardiovascular Condition | Animal Model | Key Mechanistic Findings |
|---|---|---|
| Hypertension and Cardiac Dysfunction | High-fructose-fed rats | Reduced systolic blood pressure; improved cardiac adrenergic responses; suppressed PINK1, NF-κB, and Bax expression. nih.govanatoljcardiol.comresearchgate.net |
| Myocardial Injury | High-intensity exercise-induced mouse model | Reduced myocardial injury markers; restored cardiac function; regulated myocardial metabolic network. mdpi.com |
| General Cardiovascular Protection | Various models | Regulation of antioxidant enzyme systems; interference with NF-κB pathway. mdpi.com |
Myricitrin Dihydrate Influence on Immune System Homeostasis in Animal Models
Myricitrin and myricetin have been shown to modulate the immune system in animal models. nih.gov In a murine model of nonalcoholic steatohepatitis (NASH), myricetin treatment was found to inhibit M1 macrophage polarization and its related markers in the liver, while promoting M2 polarization. nih.gov This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype is crucial for resolving inflammation and promoting tissue repair. The mechanism for this immunomodulatory effect was shown to involve the inhibition of TREM-1 and TLR2/4-MyD88 signaling pathways. nih.gov
In studies using mouse bone marrow-derived dendritic cells (DCs), myricetin was found to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in response to lipopolysaccharide (LPS) stimulation. nih.gov This suggests that myricitrin can suppress the activation of key antigen-presenting cells, thereby dampening the initiation of an inflammatory immune response. nih.gov
Table 4: Immunomodulatory Effects of Myricitrin/Myricetin in Animal Models
| Immune Response | Animal/Cell Model | Key Mechanistic Findings |
|---|---|---|
| Macrophage Polarization | Murine model of NASH | Inhibited M1 macrophage polarization; induced M2 macrophage polarization; inhibited TREM-1 and TLR2/4-MyD88 signaling. nih.gov |
| Dendritic Cell Activation | Mouse bone marrow-derived dendritic cells | Decreased secretion of TNF-α, IL-6, and IL-12 upon LPS stimulation. nih.gov |
Gastrointestinal Tract Interactions and Mechanistic Impact of Myricitrin Dihydrate in Animal Models
The interaction of myricitrin with the gastrointestinal tract has been primarily studied in the context of its effects on the gut microbiota. In a type 2 diabetes mouse model, myricetin intervention was shown to normalize the structure of the intestinal flora, which was disrupted in the diabetic state. nih.gov This suggests that myricitrin's metabolic benefits may be partly mediated through its influence on the composition and function of the gut microbiome. nih.gov
Myricitrin Dihydrate Pharmacokinetic and Pharmacodynamic Modeling in Animal Models (excluding human data)
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound, which in turn influences its pharmacodynamic effects. nih.govnih.govresearchgate.net While specific pharmacokinetic and pharmacodynamic modeling data for "Myricitrin dihydrate, AldrichCPR" is limited in the provided search results, general information on myricetin, the aglycone, indicates that it has poor bioavailability. researchgate.net This is attributed to factors such as low water solubility, instability in gastrointestinal fluid, and rapid biotransformation. researchgate.netacs.org
The development of pharmacokinetic/pharmacodynamic (PK/PD) models for natural compounds like myricitrin in animal models is essential for optimizing dosing regimens and predicting therapeutic efficacy. nih.govnih.govresearchgate.net These models help to establish the relationship between drug exposure and the observed pharmacological response. nih.govnih.govresearchgate.net For instance, in neutropenic rabbit models of opportunistic mycoses, PK/PD modeling of an antifungal agent was used to assess the relationship between drug concentrations and antifungal efficacy. johnshopkins.edu A similar approach would be valuable for fully characterizing the in vivo activity of myricitrin dihydrate.
Metabolomic and Proteomic Profiling in Response to Myricitrin Dihydrate in Animal Models
Metabolomic and proteomic profiling are powerful tools for gaining a systems-level understanding of the biological effects of a compound. nih.govnih.gov In a study on diabetic peripheral neuropathy in rats, proteomic analysis revealed that myricetin treatment led to an increased expression of heme oxygenase-1 (HO-1) and nuclear factor-E2-related factor-2 (Nrf2). frontiersin.org This provides molecular evidence for its antioxidant and neuroprotective effects. frontiersin.org
In a mouse model of high-intensity exercise-induced myocardial injury, an integrated metabolomics and network pharmacology approach demonstrated that myricetin's cardioprotective effects were related to the regulation of the myocardial metabolic network. mdpi.com While specific, comprehensive metabolomic and proteomic studies solely focused on myricitrin dihydrate in various animal models are not extensively detailed in the provided results, these examples with myricetin highlight the utility of such approaches in elucidating its mechanisms of action.
Structure Activity Relationship Sar and Computational Studies of Myricitrin Dihydrate
Elucidation of Pharmacophore Models for Myricitrin (B1677591) Dihydrate
Pharmacophore modeling is a crucial computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For Myricitrin and its glycoside form, Myricitrin dihydrate, these models are instrumental in understanding their mechanism of action and in virtual screening for novel bioactive compounds. mdpi.comnih.gov
A typical pharmacophore model for flavonoid compounds like Myricitrin consists of several key features: hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov These features represent the potential interaction points between the ligand and the amino acid residues within the binding pocket of a target protein.
Studies have generated pharmacophore models for Myricetin (B1677590), the aglycone of Myricitrin, which highlight the importance of its hydroxyl groups and aromatic rings for biological activity. researchgate.net For instance, a pharmacophore map of Myricetin reveals a combination of hydrogen bond donors and acceptors, along with a hydrophobic center, which are crucial for its interaction with various enzymes and receptors. researchgate.net The glycosidic linkage in Myricitrin dihydrate introduces additional complexity and potential interaction points, which can be further explored through specific pharmacophore models for the glycoside itself. The generation of these models can be approached from two main perspectives: ligand-based, which utilizes a set of known active molecules, and structure-based, which derives the model from the known 3D structure of the ligand-target complex. mdpi.com
The development of a robust pharmacophore model for Myricitrin dihydrate would typically involve the following steps:
Conformational Analysis: Generating a diverse set of low-energy conformations of the Myricitrin dihydrate molecule.
Feature Identification: Identifying the key chemical features (HBAs, HBDs, hydrophobic centers, etc.) present in the molecule.
Model Generation and Validation: Creating and validating the pharmacophore model using known active and inactive compounds to ensure its predictive power. nih.gov
Such a validated model can then be used as a 3D query to search large chemical databases for novel compounds with similar pharmacophoric features, potentially leading to the discovery of new therapeutic agents. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Myricitrin Dihydrate and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.govnih.gov This approach is invaluable for understanding the structural requirements for a compound's activity and for predicting the activity of new, unsynthesized derivatives.
For Myricitrin dihydrate and its analogs, QSAR studies can elucidate how modifications to its structure, such as the number and position of hydroxyl groups, the nature of the glycosidic linkage, or the substitution pattern on the aromatic rings, affect its biological efficacy. The development of a QSAR model involves several key steps:
Data Set Preparation: A series of Myricitrin derivatives with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov
While specific QSAR studies focusing solely on Myricitrin dihydrate are not extensively documented, research on related flavonoids and their derivatives provides valuable insights. For example, QSAR studies on myristic acid derivatives have shown that antibacterial activity can be modeled using topological descriptors. nih.gov Similarly, studies on other flavonoids have demonstrated the importance of the number and position of hydroxyl groups for antioxidant activity. mdpi.com A hypothetical QSAR study on Myricitrin derivatives might reveal that the pyrogallol (B1678534) group in the B-ring is a critical determinant of its antioxidant capacity. nih.govnih.gov
Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Myricitrin Dihydrate's Activity
| Descriptor Category | Specific Descriptor Example | Potential Impact on Biological Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Influences antioxidant activity by affecting the ease of electron donation. |
| Steric | Molar Refractivity | Affects how the molecule fits into a binding pocket. |
| Hydrophobic | LogP | Determines the molecule's ability to cross cell membranes. |
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule, which can influence receptor binding. |
Molecular Docking and Dynamics Simulations of Myricitrin Dihydrate-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Myricitrin dihydrate, to a biological target at an atomic level.
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. This technique is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-protein complex. For Myricitrin, docking studies have been performed to investigate its interactions with various targets. For instance, a study on the interaction between Myricitrin and human serum albumin (HSA) revealed that Myricitrin binds to the sub-structural domain IIA (Site I) of HSA, primarily through hydrogen bonding and hydrophobic interactions. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. MD simulations of the Myricitrin-HSA complex have shown that the complex is stable and that Myricitrin binding can induce conformational changes in the protein. nih.gov
Table 2: Key Interactions of Myricitrin with Biological Targets as Revealed by Molecular Docking
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Human Serum Albumin (HSA) nih.gov | Trp214, Arg218, Arg222 | Hydrogen Bonding, Hydrophobic | Not specified |
| Keap1 researchgate.net | Not specified | Not specified | -9.7 |
| Interleukin-1β (IL-1β) researchgate.net | Not specified | Not specified | -7.1 |
| Nuclear factor erythroid 2-related factor 2 (NRF2) researchgate.net | Not specified | Not specified | -6.9 |
| Nuclear factor kappa B (Nfkβ) researchgate.net | Not specified | Not specified | -6.9 |
These computational studies are crucial for rational drug design, as they can guide the modification of Myricitrin's structure to enhance its binding affinity and selectivity for a specific target.
Conformational Analysis of Myricitrin Dihydrate and Analogs
The biological activity of a flexible molecule like Myricitrin dihydrate is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in a given environment.
The presence of the rhamnose sugar moiety introduces significant conformational flexibility to Myricitrin dihydrate. The orientation of the sugar relative to the flavonoid backbone can influence its ability to interact with biological targets. Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers.
A study comparing the binding of dihydromyricetin (B1665482) (DMY) and myricetin (MY) to bovine lactoferrin (BLF) highlighted the importance of stereochemical structure. nih.gov The more planar structure of myricetin allowed for a higher binding affinity compared to the twisted structure of dihydromyricetin. nih.gov This suggests that the planarity of the flavonoid core and the orientation of the sugar in Myricitrin dihydrate are critical for its biological function.
Understanding the preferred conformations of Myricitrin dihydrate and its analogs is essential for interpreting SAR data and for designing new derivatives with improved activity. For example, constraining the conformation of the molecule through chemical modification could lock it into a more bioactive shape, leading to enhanced potency.
Computational Prediction of Myricitrin Dihydrate's Biological Activities (preclinical scope)
Computational methods are increasingly being used to predict the biological activities of compounds in a preclinical setting, offering a rapid and cost-effective way to prioritize candidates for further experimental testing. nih.gov These predictions are based on the principle that the structure of a molecule determines its function.
Various in silico approaches can be used to predict the biological activity profile of Myricitrin dihydrate:
Similarity Searching: Comparing the chemical structure of Myricitrin dihydrate to databases of compounds with known biological activities can suggest potential targets and activities.
Machine Learning Models: QSAR and other machine learning models, trained on large datasets of bioactive compounds, can predict a wide range of activities, such as anti-inflammatory or antioxidant potential. nih.gov
Target Prediction/Reverse Docking: Docking Myricitrin dihydrate against a panel of known drug targets can identify potential protein interactions and suggest novel therapeutic applications.
For instance, based on the known antioxidant and anti-inflammatory properties of flavonoids, computational models would likely predict similar activities for Myricitrin dihydrate. researchgate.net Furthermore, given the structural similarities to other known enzyme inhibitors, it is plausible to predict that Myricitrin dihydrate may inhibit various kinases or other enzymes involved in cellular signaling pathways.
It is important to emphasize that these computational predictions are probabilistic and require experimental validation. However, they serve as a valuable starting point for guiding preclinical research and for uncovering the full therapeutic potential of Myricitrin dihydrate.
Advanced Analytical Characterization and Bioanalytical Methodologies for Myricitrin Dihydrate
High-Resolution Mass Spectrometry (HRMS) for Myricitrin (B1677591) Dihydrate Metabolite Profiling (preclinical)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the qualitative analysis and structural elucidation of myricitrin dihydrate metabolites in preclinical studies. pharmaron.com This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for metabolites and facilitating their identification. In preclinical settings, HRMS is used to profile metabolites in various biological samples such as plasma, urine, and fecal homogenates. pharmaron.com
The process of metabolite profiling involves several steps, including the transfer and verification of HPLC/UPLC methods. pharmaron.com The high sensitivity of HRMS allows for the detection and identification of a wide array of secondary metabolites. researchgate.net For instance, in the analysis of flavonoid glycosides like myricitrin, HRMS can identify fragment ions that correspond to the aglycone (myricetin) after the loss of the rhamnose sugar moiety. nih.gov This fragmentation pattern is critical for confirming the structure of metabolites. The interpretation of the spectral data, including accurate mass and fragment ion analysis, is expertly handled to elucidate and confirm the molecular structure of all metabolites of interest. pharmaron.com This detailed profiling is crucial for understanding the biotransformation pathways of myricitrin dihydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Myricitrin Dihydrate Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of myricitrin dihydrate and its analogs. rsc.org Both 1D and 2D NMR experiments are employed to provide comprehensive structural information. nih.gov For myricitrin, ¹H-NMR and ¹³C-NMR spectra reveal the precise arrangement of protons and carbons in the molecule. rsc.org
In a typical ¹H-NMR spectrum of myricitrin, characteristic signals can be observed for the aromatic protons on the A and B rings, as well as the protons of the rhamnose sugar moiety. rsc.org For example, the protons at the H-2' and H-6' positions of the B ring often appear as a singlet, while the protons at H-6 and H-8 on the A ring appear as doublets. rsc.org The anomeric proton of the rhamnose sugar (H-1'') typically shows a distinct signal. rsc.org
Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data for Myricitrin
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| 2 | - | 158.4 |
| 3 | - | 136.3 |
| 4 | - | 179.6 |
| 5 | - | 163.1 |
| 6 | 6.16 (d, J = 1.8 Hz) | 99.8 |
| 7 | - | 165.8 |
| 8 | 6.32 (d, J = 1.8 Hz) | 94.7 |
| 9 | - | 159.4 |
| 10 | - | 105.8 |
| 1' | - | 121.9 |
| 2' | 6.91 (s) | 109.5 |
| 3' | - | 146.8 |
| 4' | - | 137.8 |
| 5' | - | 146.8 |
| 6' | 6.91 (s) | 109.5 |
| 1'' | 5.28 (s) | 103.6 |
| 2'' | 4.19 (brs) | 72.0 |
| 3'' | 3.76 (dd, 3.0, 9.6 Hz) | 72.1 |
| 4'' | 3.48 (m) | 73.3 |
| 5'' | 3.27 (brs) | 71.8 |
| 6'' | 0.93 (d, 6 Hz) | 17.6 |
Data sourced from a study on Myricitrin isolated from Elaeocarpus floribundus. rsc.org
Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Myricitrin Dihydrate Quantification in Complex Biological Matrices (preclinical)
Chromatographic methods coupled with mass spectrometry are the gold standard for the quantification of myricitrin dihydrate in complex biological matrices such as plasma and tissue homogenates. magtechjournal.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly favored for its high selectivity and sensitivity. magtechjournal.comuu.nl
For preclinical pharmacokinetic studies, a robust and validated LC-MS/MS method is essential. nih.gov Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. magtechjournal.comnih.govuu.nl The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid. magtechjournal.comuu.nl
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. eurl-pesticides.eu This involves selecting a specific precursor ion for myricitrin and one or more product ions, which provides high specificity. The method is validated for linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible results. nih.gov For instance, a validated UPLC-MS/MS method for myricetin (B1677590) (the aglycone of myricitrin) in rat plasma demonstrated a wide concentration range of 2-4,000 ng/mL with intra- and inter-day precision less than 13.49%. nih.gov
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte to increase its volatility. eurl-pesticides.eu
Table 2: Validation Parameters for a UPLC-MS/MS Method for Myricetin Quantification
| Parameter | Result |
|---|---|
| Linearity Range | 2-4,000 ng/mL |
| Intra-day Precision | < 13.49% |
| Inter-day Precision | < 13.49% |
| Accuracy | 95.75% - 109.80% |
Data based on a study of myricetin quantification in rat plasma. nih.gov
Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, CD) for Myricitrin Dihydrate Interaction Studies
Spectroscopic techniques are invaluable for studying the interactions of myricitrin dihydrate with biomacromolecules like proteins. UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are commonly employed for this purpose. mdpi.comresearchgate.net
UV-Vis spectroscopy can reveal the formation of a complex between myricitrin and a protein by observing changes in the absorption spectra. mdpi.commdpi.com Myricitrin exhibits characteristic absorption bands, and upon interaction with a protein, these bands may shift or change in intensity. mdpi.com
Fluorescence spectroscopy is a highly sensitive method to probe binding interactions. mdpi.comresearchgate.net It often relies on the intrinsic fluorescence of tryptophan and tyrosine residues in proteins. The binding of myricitrin can quench this fluorescence, and the mechanism of quenching (static or dynamic) can provide information about the binding process. mdpi.com By analyzing the fluorescence data at different temperatures, thermodynamic parameters such as the binding constant (Kb), enthalpy change (ΔH°), and entropy change (ΔS°) can be determined, offering insights into the binding forces. researchgate.net
Circular dichroism (CD) spectroscopy is used to investigate conformational changes in the secondary structure of a protein upon binding to myricitrin. researchgate.netnih.gov The far-UV CD spectrum of a protein provides information about its α-helical and β-sheet content. nih.gov Changes in the CD spectrum upon the addition of myricitrin can indicate alterations in the protein's secondary structure. researchgate.netnih.gov
Table 3: Spectroscopic Techniques for Myricitrin Interaction Studies
| Technique | Information Obtained |
|---|---|
| UV-Vis Spectroscopy | Complex formation, binding mechanism. mdpi.commdpi.com |
| Fluorescence Spectroscopy | Binding constant, binding sites, thermodynamic parameters, quenching mechanism. mdpi.comresearchgate.net |
| Circular Dichroism (CD) | Conformational changes in protein secondary structure. researchgate.netnih.gov |
Electrochemical Methods for Myricitrin Dihydrate Detection and Oxidation Studies
Electrochemical methods offer a sensitive and rapid approach for the detection and study of the redox properties of myricitrin dihydrate. nih.govxmu.edu.cn Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful. nih.gov
The electrochemical behavior of myricitrin is related to the oxidation of its hydroxyl groups. xmu.edu.cn CV studies can reveal the oxidation and reduction potentials of myricitrin, providing insights into its antioxidant activity. xmu.edu.cn The redox process is often pH-dependent, with deprotonation at higher pH values facilitating oxidation. xmu.edu.cn
For detection purposes, modified electrodes can be developed to enhance the sensitivity and selectivity of the analysis. For example, a glassy carbon electrode modified with a nanocomposite material can exhibit excellent electrocatalytic activity towards myricitrin, allowing for its determination at low concentrations. nih.gov DPV is often used for quantitative analysis due to its higher sensitivity and better resolution compared to CV. nih.gov The oxidation peak current in DPV can be proportional to the concentration of myricitrin over a certain range, enabling its quantification. nih.gov
Advanced Purity Assessment and Impurity Profiling of Myricitrin Dihydrate Samples
Ensuring the purity of myricitrin dihydrate is critical for its use in research and potential applications. Advanced analytical techniques are employed for purity assessment and the identification and quantification of any impurities. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a primary tool for this purpose.
Impurity profiling involves the detection, identification, and quantification of each impurity present in the myricitrin dihydrate sample. nih.gov Regulatory guidelines often set thresholds for reporting, identifying, and qualifying impurities. youtube.com The identification threshold is the level above which an impurity needs to be identified. youtube.com
For complex samples, two-dimensional liquid chromatography (2D-LC) can be a powerful technique for resolving co-eluting peaks and accurately assessing peak purity. nih.gov In this approach, a fraction from the first dimension separation is transferred to a second, orthogonal column for further separation. nih.gov This allows for the detailed profiling of impurities that might be hidden under the main peak in a one-dimensional separation. nih.gov Mass spectrometry is crucial for the structural elucidation of unknown impurities. youtube.com
Mechanistic Toxicological Investigations of Myricitrin Dihydrate Preclinical and in Vitro Focus
Myricitrin (B1677591) Dihydrate Cytotoxicity Mechanisms in Cell Culture Models
The cytotoxic potential of myricitrin has been explored in various cell culture models, revealing complex, context-dependent mechanisms of action. In human gastrointestinal Caco-2 cells, myricitrin has been shown to inhibit acrylamide-induced cytotoxicity by suppressing the generation of reactive oxygen species (ROS). nih.gov This suggests a protective role against certain cytotoxic agents through antioxidant mechanisms.
Conversely, under conditions of copper-induced oxidative stress in SH-SY5Y neuroblastoma cells, myricitrin has been observed to exacerbate toxicity. mdpi.com This enhanced cytotoxicity is mediated by an increase in intracellular calcium levels and activation of the ROS/p53/p38 signaling axis, ultimately leading to apoptosis. mdpi.com Specifically, co-treatment with myricitrin and copper significantly elevated the expression of the transcription factor p53. mdpi.com
Furthermore, in the context of cancer cell lines, myricitrin's aglycone, myricetin (B1677590), has demonstrated the ability to induce cell death in anaplastic thyroid cancer SW1736 cells through apoptosis. nih.gov Myricetin has also been shown to protect pancreatic β-cells from cytotoxicity induced by human islet amyloid polypeptide (hIAPP) by inhibiting its aggregation, reducing oxidative stress, and restoring mitochondrial membrane potential. nih.gov
Table 1: Summary of Myricitrin's Cytotoxicity Mechanisms in Cell Culture Models
| Cell Line | Inducing Agent | Myricitrin Effect | Mechanistic Details |
|---|---|---|---|
| Caco-2 | Acrylamide | Protective | Inhibition of ROS generation nih.gov |
| SH-SY5Y | Copper | Enhances Toxicity | Increased intracellular Ca2+, activation of ROS/p53/p38 axis mdpi.com |
| SW1736 (Thyroid Cancer) | Myricetin (aglycone) | Induces Cell Death | Apoptosis nih.gov |
| INS-1E (Pancreatic β-cells) | hIAPP (Myricetin) | Protective | Inhibition of hIAPP aggregation, reduction of oxidative stress, restoration of mitochondrial membrane potential nih.gov |
Genotoxicity and Mutagenicity Studies of Myricitrin Dihydrate (in vitro and in vivo animal models, mechanistic)
The genotoxic potential of myricitrin and its primary metabolite, myricetin, has been evaluated in a battery of assays. In a bacterial reverse mutation assay, myricitrin itself tested negative for mutagenic potential. nih.gov However, its aglycone, myricetin, was positive for inducing frameshift mutations under conditions of metabolic activation. nih.gov
In mammalian cells, both myricitrin and myricetin were found to induce the formation of micronuclei in human TK6 lymphoblastoid cells in the absence of metabolic activation. nih.gov Interestingly, this effect was negated in the presence of a rat liver S9 fraction, suggesting that metabolic processes may detoxify reactive metabolites of these compounds in mammalian systems. nih.gov
To further investigate the in vivo relevance of these findings, 3-day combined micronucleus/Comet assays were conducted in B6C3F1 mice. nih.gov In these studies, oral administration of myricitrin or myricetin did not lead to an induction of micronuclei in peripheral blood. nih.gov Furthermore, there was no conclusive evidence of DNA damage in the liver, glandular stomach, or duodenum of the treated animals. nih.gov These in vivo results suggest a lack of genotoxic potential for myricitrin under the tested conditions. nih.gov
Table 2: Genotoxicity and Mutagenicity Findings for Myricitrin and Myricetin
| Assay | Test Substance | Condition | Result | Mechanistic Implication |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay | Myricitrin | With/Without Metabolic Activation | Negative | Not mutagenic in bacteria. nih.gov |
| Bacterial Reverse Mutation Assay | Myricetin | With Metabolic Activation | Positive (Frameshift mutations) | Metabolites of myricetin may be mutagenic. nih.gov |
| In Vitro Micronucleus Assay (Human TK6 cells) | Myricitrin | Without Metabolic Activation | Positive | Potential for chromosomal damage. nih.gov |
| In Vitro Micronucleus Assay (Human TK6 cells) | Myricitrin | With Metabolic Activation | Negative | Metabolic detoxification may occur. nih.gov |
| In Vitro Micronucleus Assay (Human TK6 cells) | Myricetin | Without Metabolic Activation | Positive | Potential for chromosomal damage. nih.gov |
| In Vitro Micronucleus Assay (Human TK6 cells) | Myricetin | With Metabolic Activation | Negative | Metabolic detoxification may occur. nih.gov |
| In Vivo Micronucleus Assay (B6C3F1 mice) | Myricitrin | Oral Administration | Negative | No evidence of genotoxicity in peripheral blood. nih.gov |
| In Vivo Comet Assay (B6C3F1 mice) | Myricitrin | Oral Administration | Negative | No evidence of DNA damage in liver, stomach, or duodenum. nih.gov |
| In Vivo Micronucleus Assay (B6C3F1 mice) | Myricetin | Oral Administration | Negative | No evidence of genotoxicity in peripheral blood. nih.gov |
| In Vivo Comet Assay (B6C3F1 mice) | Myricetin | Oral Administration | Negative | No evidence of DNA damage in liver, stomach, or duodenum. nih.gov |
Organ-Specific Mechanistic Toxicity of Myricitrin Dihydrate in Animal Models
Preclinical animal studies have provided insights into the organ-specific mechanistic toxicity of myricitrin. In a rat model of doxorubicin-induced cardiotoxicity, myricitrin treatment was shown to attenuate myocardial damage. semanticscholar.org The underlying mechanism for this protective effect involves a reduction in ROS production and a decrease in the apoptosis of myocardial cells. semanticscholar.org
A 90-day toxicity study in Sprague-Dawley rats fed high dietary concentrations of myricitrin (up to 5.0%) revealed minimal adverse effects. focusontoxpath.com While there was a decrease in body weight gain in males at the highest dose, there were no abnormal clinical or histopathological changes in major organs. focusontoxpath.com Minor gross observations of lymphoid enlargements in the intestines were identified as non-adverse Peyer's patches. focusontoxpath.com
Studies on the aglycone, myricetin, have shown that it can ameliorate carbon tetrachloride (CCl4)-induced increases in serum aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) levels and improve histopathological changes in the liver of mice, indicating a hepatoprotective effect against certain chemical insults. medchemexpress.com
Interactions of Myricitrin Dihydrate with Drug Metabolizing Enzymes (e.g., Cytochromes P450) and Transport Systems (mechanistic)
The interaction of myricitrin's primary metabolite, myricetin, with drug-metabolizing enzymes and transport systems has been investigated in vitro. Myricetin and its sulfate (B86663) metabolite, myricetin-3'-O-sulfate, exhibited no or only minor inhibitory effects on the activity of cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP3A4. nih.govnih.gov However, myricetin was found to inhibit the activity of CYP2C8. researchgate.net
In contrast, significant inhibitory effects were observed on organic anion-transporting polypeptides (OATPs). nih.govnih.gov Myricetin and its sulfate metabolite demonstrated considerable inhibitory actions on OATP1B1 at low micromolar concentrations and potent inhibitory effects on OATP2B1 at nanomolar concentrations. nih.govnih.gov Furthermore, myricetin-3'-O-sulfate was identified as a substrate for both OATP1B1 and OATP2B1, suggesting that these transporters are involved in its tissue uptake. nih.govnih.gov These findings indicate a potential for myricitrin-containing products to affect the transport of drugs that are substrates of these OATPs. nih.govnih.gov
Table 3: In Vitro Interactions of Myricetin with Drug Metabolizing Enzymes and Transporters
| Enzyme/Transporter | Effect of Myricetin/Metabolites | IC50 Value | Implication |
|---|---|---|---|
| CYP2C9 | No or minor inhibition nih.govnih.gov | - | Low potential for drug interactions via this enzyme. |
| CYP2C19 | No or minor inhibition nih.govnih.gov | - | Low potential for drug interactions via this enzyme. |
| CYP3A4 | No or minor inhibition nih.govnih.gov | - | Low potential for drug interactions via this enzyme. |
| CYP2C8 | Inhibition researchgate.net | Not specified | Potential for drug interactions via this enzyme. |
| OATP1B1 | Inhibition (by Myricetin) nih.govnih.gov | 6.4 µM | Potential to affect transport of OATP1B1 substrates. |
| OATP1B1 | Inhibition (by Myricetin-3'-O-sulfate) nih.govnih.gov | 1.7 µM | Potential to affect transport of OATP1B1 substrates. |
| OATP2B1 | Inhibition (by Myricetin) nih.govnih.gov | 0.4 µM | Potential to affect transport of OATP2B1 substrates. |
| OATP2B1 | Inhibition (by Myricetin-3'-O-sulfate) nih.govnih.gov | 0.3 µM | Potential to affect transport of OATP2B1 substrates. |
Mitochondrial Toxicity Mechanisms of Myricitrin Dihydrate
Myricitrin has been shown to modulate mitochondrial function in various experimental models, often in a protective capacity. In SH-SY5Y cells exposed to the neurotoxin methylglyoxal (B44143) (MGO), myricitrin alleviated MGO-induced mitochondrial dysfunction. nih.gov This was evidenced by the restoration of cell viability, intracellular ATP levels, mitochondrial redox activity, and mitochondrial membrane potential, along with a reduction in ROS generation. nih.gov The proposed mechanism involves the modulation of the advanced glycation end products (AGEs)/receptor for advanced glycation end products (RAGE)/NF-κB pathway. nih.gov
Similarly, in a model of Parkinson's disease using SN4741 cells, myricitrin protected against MPP+-induced mitochondrial dysfunction and cell death. nih.gov These protective effects, which included preservation of mitochondrial morphology and function, were dependent on the presence of the DJ-1 protein, a key player in antioxidant defense and mitochondrial maintenance. nih.gov
In the context of doxorubicin-induced cardiotoxicity, myricitrin's cardioprotective effects are linked to the inhibition of the mitochondrial apoptosis pathway. semanticscholar.org This includes the stabilization of the mitochondrial transmembrane potential, a reduction in the release of cytochrome c from the mitochondria, and subsequent inhibition of caspase-9 and caspase-3 activation. semanticscholar.org
Table 4: Mechanistic Details of Myricitrin's Effects on Mitochondrial Function
| Cell Model | Inducing Agent | Myricitrin's Effect on Mitochondria | Proposed Mechanism |
|---|---|---|---|
| SH-SY5Y | Methylglyoxal (MGO) | Alleviated dysfunction (restored ATP, membrane potential; reduced ROS) nih.gov | Modulation of the AGEs/RAGE/NF-κB pathway nih.gov |
| SN4741 | MPP+ | Protected against dysfunction (preserved morphology and function) nih.gov | Dependent on the DJ-1 protein nih.gov |
| Rat Cardiomyocytes | Doxorubicin | Inhibited apoptosis pathway (stabilized membrane potential, reduced cytochrome c release) semanticscholar.org | Inhibition of caspase-9 and caspase-3 activation semanticscholar.org |
Potential Biotechnological and Biorefinery Applications of Myricitrin Dihydrate Non Therapeutic
Myricitrin (B1677591) Dihydrate as a Precursor for Advanced Materials
Myricitrin dihydrate, primarily through its aglycone myricetin (B1677590), serves as a valuable precursor for the development of advanced functional materials. The unique polyphenolic structure of myricetin, with its multiple hydroxyl groups, allows for versatile chemical modifications and interactions, making it a target for material science innovation.
Researchers have explored the use of myricetin in creating various nanomaterials. For instance, myricetin has been used in the synthesis of self-assembled nanoparticles. nih.gov These nanoparticles can be formed through coordination with metal ions, such as ferric ions (Fe³⁺), creating a nanoplatform for various applications. nih.gov The inherent antioxidant properties of the myricetin backbone can be imparted to these materials.
Furthermore, myricetin has been successfully incorporated into drug delivery systems. Polymeric nanoparticle carriers with a cationic corona have been shown to load myricetin via electrostatic interactions, which significantly improves its poor aqueous solubility. acs.org This strategy also allows for the creation of dual-drug-loaded nanoparticles, combining myricetin with other active compounds. acs.org The development of myricetin-based nanofibers is another area of interest, enhancing its solubility and potential for applications requiring high surface area and porosity. mdpi.com The chelation capability of myricetin with metal ions like copper and zinc is another property that can be exploited in material design, for example, in modulating metal-induced aggregations. umich.edunih.gov
Enzymatic Production and Biocatalysis Involving Myricitrin Dihydrate
The limitations of sourcing myricitrin from plants, such as low yield and high cost, have spurred the development of enzymatic and biocatalytic production methods. umich.edu These approaches offer a more sustainable and controlled synthesis of myricitrin and its derivatives.
One key area of research is the enzymatic glycosylation of myricitrin to enhance its properties, particularly its low water solubility. For example, β-galactosidase from Bacillus circulans has been used to transfer a galactose moiety from lactose (B1674315) to myricitrin, resulting in myricitrin galactosides with significantly improved solubility (over 3,900-fold) while retaining antioxidant activity. nih.gov
Whole-cell biocatalysis using genetically engineered microorganisms is a promising strategy for de novo production. researchgate.net Engineered Escherichia coli strains have been developed to produce myricetin 3-O-galactoside. researchgate.netnih.gov This was achieved by constructing a chassis strain capable of producing the sugar donor, uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal), and then introducing a flavonol 3-O-galactosyltransferase. researchgate.netnih.gov This engineered strain could then convert exogenously fed myricetin into its galactoside derivative, laying the groundwork for larger-scale production through fermentation. researchgate.netnih.gov
Table 1: Enzymatic and Biocatalytic Production of Myricitrin Derivatives
| Product | Enzyme/Biocatalyst | Substrate(s) | Key Finding |
| Myricitrin galactosides | β-Galactosidase (Bacillus circulans) | Myricitrin, Lactose | Increased water solubility by over 3,900 times while maintaining antioxidant activity. nih.gov |
| Myricetin 3-O-galactoside | Engineered E. coli with flavonol 3-O-galactosyltransferase | Myricetin, Glucose (for UDP-Gal synthesis) | Successful whole-cell biosynthesis of myricetin 3-O-galactoside, achieving a yield of 29.7 mg/L. researchgate.netnih.gov |
Myricitrin Dihydrate in Food Science and Preservation (Mechanistic Antioxidant/Antimicrobial Role, e.g., biofilm prevention)
Myricitrin and its aglycone, myricetin, exhibit potent antioxidant and antimicrobial properties, making them attractive natural compounds for food preservation. Their ability to scavenge free radicals contributes to their antioxidant capacity, which has been demonstrated in various assays. nih.gov
A significant application in food science is the inhibition of biofilm formation by pathogenic and spoilage bacteria. Biofilms are a major concern in the food industry as they can lead to persistent contamination of food contact surfaces. Myricitrin, isolated from Newtonia buchananii, has shown inhibitory activity against biofilm formation of bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov
The antibiofilm mechanism of the closely related myricetin has been studied in more detail. Against S. aureus, dihydromyricetin (B1665482) was found to reduce biofilm biomass and the metabolic activity of biofilm cells, as well as disrupt the complex architecture of the biofilm. mdpi.com In Pseudomonas aeruginosa, myricetin was shown to inhibit biofilm formation and motility, potentially by interfering with c-di-GMP signaling. nih.gov For Streptococcus mutans, a key bacterium in dental caries, myricetin inhibits the sortase A enzyme, which is crucial for anchoring surface proteins involved in bacterial adhesion and biofilm formation. mdpi.com Myricetin can also delay the morphological transition of Helicobacter pylori into its more resistant coccoid form, which is associated with biofilm formation. acs.org
Table 2: Antibiofilm Activity of Myricitrin and Related Compounds
| Compound | Target Bacterium | Key Mechanistic Finding |
| Myricitrin | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Inhibited biofilm formation. nih.gov |
| Dihydromyricetin | Staphylococcus aureus | Reduced biofilm biomass and disrupted biofilm architecture. mdpi.com |
| Myricetin | Pseudomonas aeruginosa | Inhibited biofilm formation and motility, interfered with c-di-GMP signaling. nih.gov |
| Myricetin | Streptococcus mutans | Inhibited Sortase A activity, reducing bacterial adhesion. mdpi.com |
| Myricetin | Helicobacter pylori | Delayed transition to the coccoid form, which is associated with biofilms. acs.org |
Agricultural and Plant Science Applications of Myricitrin Dihydrate (e.g., plant defense, growth modulation)
In the realm of agriculture, flavonoids like myricitrin play a role in plant-environment interactions, including defense against pests and pathogens. These natural compounds can be explored as eco-friendly alternatives to synthetic pesticides.
Myricetin has been identified as a deterrent to certain insect herbivores and nematodes. nih.gov The presence of such compounds in plant tissues can discourage feeding and reduce crop damage. Furthermore, flavonoids are known to be involved in plant defense against pathogenic fungi and bacteria. nih.gov They can act by directly inhibiting microbial growth or by inducing plant defense responses. nih.gov For example, derivatives of myricetin have been synthesized that show activity against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri. mdpi.com
The concept of allelopathy, where one plant releases biochemicals that influence the growth of another organism, is another relevant application. Quercetin, a flavonoid structurally similar to myricetin, has demonstrated significant allelopathic effects on the growth of the harmful alga Microcystis aeruginosa. nih.gov This suggests that myricitrin could be investigated for similar applications in managing harmful algal blooms in agricultural water bodies.
Plant growth regulators are chemicals used to alter plant growth, such as by redirecting energy from vegetative growth to defense compounds or reproductive structures. rainbowecoscience.com While direct evidence for myricitrin as a commercial plant growth regulator is limited, the known roles of flavonoids in modulating plant development and defense suggest this as a potential area for future research.
Integration into Biorefinery Concepts for Value-Added Product Streams
Biorefineries aim to utilize biomass feedstocks to produce a spectrum of value-added products, including chemicals, materials, and energy, in an integrated and sustainable manner. nih.govacs.org Myricitrin dihydrate fits well within this concept, both as a target product from low-value biomass and as a building block for other bio-based products.
Agricultural and food processing byproducts, such as persimmon peels, are known to be rich sources of myricitrin. nih.gov Integrating the extraction and purification of myricitrin from these waste streams into a biorefinery would add significant value and contribute to a circular economy.
Furthermore, the biocatalytic production methods discussed previously (Section 10.2) can be a core component of a biorefinery. Using microbial cell factories to convert simple sugars, potentially derived from the hydrolysis of lignocellulosic biomass, into myricitrin or its derivatives represents a key strategy in white biotechnology. researchgate.netnih.gov This biosynthetic route avoids the challenges of extraction from natural sources and allows for the production of high-purity compounds. umich.edu The resulting myricitrin can then be used in the various applications outlined, such as in food preservation or as a precursor for advanced materials, creating multiple value chains from a single platform.
Future Directions and Emerging Research Paradigms for Myricitrin Dihydrate
Integration of Omics Technologies in Myricitrin (B1677591) Dihydrate Research
To fully elucidate the mechanisms of action of Myricitrin dihydrate, a systems-level approach is necessary. The integration of various "omics" technologies offers a powerful strategy to simultaneously analyze the complex interactions between this compound and biological systems. researchgate.net These high-throughput methods can provide a holistic view of the molecular and cellular changes induced by myricitrin, moving research from a single-target focus to a comprehensive network perspective. nih.gov
Genomics and Transcriptomics : These technologies can identify the genes and gene expression networks modulated by Myricitrin dihydrate. For instance, transcriptomics can validate the molecular pathways affected by myricitrin, such as its influence on inflammatory and oxidative stress responses. nih.gov Research on the related compound myricetin (B1677590) has shown it can affect signaling pathways like Keap1-Nrf2/HO-1 and AMPK/ACC; transcriptomics could precisely map these effects for myricitrin. nih.gov Furthermore, as interest grows in the sustainable production of myricitrin, genomic and transcriptomic tools are essential for engineering microbial cell factories for its biosynthesis. nih.gov
Proteomics : This field focuses on the large-scale study of proteins. Proteomic analysis can reveal how Myricitrin dihydrate affects protein expression, post-translational modifications, and protein-protein interactions. Studies have already used molecular docking, a computational proteomics technique, to investigate the interaction between myricitrin and human serum albumin (HSA). researchgate.net Broader proteomic screens could identify novel protein targets and downstream effectors, providing deeper insight into its cardioprotective, neuroprotective, and anti-inflammatory activities. nih.govresearchgate.net
Metabolomics : As the study of small molecules or metabolites, metabolomics provides a functional readout of the cellular state. nih.gov This technology can be used to identify the metabolic pathways significantly altered by Myricitrin dihydrate administration in preclinical models. By analyzing the metabolome, researchers can understand the downstream consequences of the genetic and proteomic changes induced by the compound and identify novel biomarkers of its efficacy and biological activity. nih.govnih.gov
Table 1: Potential Applications of Omics Technologies in Myricitrin Dihydrate Research
| Omics Technology | Research Application | Potential Insights | Supporting Rationale |
|---|---|---|---|
| Genomics | Identifying genetic predispositions to myricitrin response. | Personalized therapeutic approaches. | General principle of pharmacogenomics. nih.gov |
| Engineering microbial strains for biosynthesis. | Sustainable and scalable production of myricitrin. nih.gov | Biosynthesis based on synthetic biology is a key area for producing flavonols. nih.gov | |
| Transcriptomics | Mapping gene expression changes in response to myricitrin. | Elucidation of signaling pathways (e.g., inflammatory, antioxidant). nih.gov | Myricetin is known to modulate Keap1-Nrf2/HO-1 and other pathways. nih.gov |
| Identifying gene networks regulated by the compound. | Understanding the holistic cellular response to myricitrin. | Omics technologies allow for a systems-level view of biological processes. researchgate.net | |
| Proteomics | Identifying direct protein binding partners. | Discovery of novel molecular targets. | Myricitrin's interaction with HSA has been studied, suggesting other protein interactions are likely. researchgate.net |
| Analyzing changes in protein expression and modification. | Understanding post-translational regulatory mechanisms. | Integration of proteomic and other omics data provides a more complete picture. nih.gov | |
| Metabolomics | Profiling metabolic shifts in cells or tissues after treatment. | Identifying functional outcomes and biomarkers of effect. | The metabolome is highly responsive to biological stimuli and provides a snapshot of phenotype. nih.gov |
| Tracing the metabolic fate of myricitrin in vivo. | Understanding bioavailability and biotransformation. | Metabolomics is used to study the interaction between downstream gene/protein products and stimuli. nih.gov |
Advanced Delivery Systems for Myricitrin Dihydrate in Preclinical Models
A significant hurdle in the clinical application of many flavonoids, including myricitrin, is their poor water solubility and low oral bioavailability. nih.govresearchgate.net Advanced drug delivery systems offer a promising solution to overcome these limitations, enhancing the therapeutic efficacy of Myricitrin dihydrate in preclinical settings. Research is increasingly focused on encapsulating myricitrin within nano-scale carriers to improve its physicochemical properties and biological performance.
Liposomes and Proliposomes : Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. Proliposomes are dry, free-flowing powders that form a liposomal suspension upon contact with water. Studies have successfully developed myricitrin-loaded proliposomes which markedly increased the compound's in vitro release and in vivo oral bioavailability in rats. nih.govresearchgate.net These proliposome formulations also demonstrated a significant ability to lower serum uric acid levels and protect against liver and kidney damage in a hyperuricemic rat model. nih.gov
Nanoparticles and Niosomes : Various other nanostructures, such as polymeric nanoparticles and niosomes (non-ionic surfactant-based vesicles), are being explored. mdpi.com For the related compound myricetin, nanoformulations using liposomes have been shown to enhance antioxidant activity and biocompatibility in zebrafish embryos. mdpi.com Similarly, myricetin-loaded PEGylated niosomes, with a particle size of approximately 241 nm, exhibited potent anticancer properties in vitro, inducing apoptosis in cancer cells with higher cytotoxicity compared to normal cells. nih.gov These findings suggest that similar nanocarrier strategies could be highly effective for Myricitrin dihydrate, improving its delivery for various therapeutic applications.
Table 2: Preclinical Studies of Advanced Delivery Systems for Myricitrin and Related Flavonoids
| Compound | Delivery System | Preclinical Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Myricitrin | Proliposomes | Rats | Markedly increased oral bioavailability; significantly lowered serum uric acid. | nih.gov, researchgate.net |
| Myricetin | Liposomal Nanoformulation | Zebrafish Embryos | Enhanced antioxidant activity; high biocompatibility. | mdpi.com |
| Myricetin | PEGylated Niosomes | Human Cancer Cell Lines (in vitro) | Enhanced cytotoxicity in cancer cells; induced apoptosis (45.2% of cells in subG1). | nih.gov |
| Myricetin | Micelles | Glioblastoma Cells (in vitro) | Higher cytotoxicity compared to non-encapsulated myricetin. | mdpi.com |
Machine Learning and Artificial Intelligence (AI) Applications in Myricitrin Dihydrate Research and Discovery (preclinical scope)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing preclinical drug discovery by enabling researchers to analyze vast datasets, predict compound properties, and identify novel therapeutic opportunities. nih.govresearchgate.net For Myricitrin dihydrate, these computational tools can accelerate research by predicting its biological activities, potential toxicities, and mechanisms of action before extensive lab work is undertaken.
The application of AI/ML in this context can range from predicting potential drug-target interactions to analyzing complex omics data. For example, ML models can be trained on datasets of compounds with known activities to predict the efficacy of myricitrin against various diseases. A key application is in safety and toxicology prediction. AI/ML models that integrate physicochemical properties with predicted off-target interactions have shown success in forecasting drug-induced kidney injury (DIKI) for small molecules. nih.govresearchgate.net An ensemble model combining several ML algorithms achieved a high degree of accuracy (ROC-AUC of 0.86) in this regard. researchgate.net Such an approach could be used to screen Myricitrin dihydrate for potential liabilities early in the development process, guiding safer experimental designs.
Table 3: Potential Preclinical Applications of AI/ML in Myricitrin Dihydrate Research
| AI/ML Application | Input Data | Potential Outcome | Supporting Rationale |
|---|---|---|---|
| Target Identification | Compound structure, protein databases, bioactivity data. | Prediction of novel protein targets and off-target effects. | AI models can predict interactions between small molecules and proteins. nih.gov |
| Bioactivity Prediction | Chemical structure, results from similar flavonoids, in vitro screen data. | Screening for new therapeutic uses (e.g., anticancer, antiviral). | ML can identify patterns linking chemical structure to biological function. nih.gov |
| Toxicity Prediction | Physicochemical properties, in vitro toxicity data, predicted target interactions. | Early identification of potential safety risks (e.g., nephrotoxicity, hepatotoxicity). | Integrated AI/ML models have proven effective at predicting drug-induced organ injury. nih.gov, researchgate.net |
| Omics Data Analysis | Genomics, proteomics, metabolomics datasets from myricitrin-treated models. | Identification of key biomarkers and mechanistic pathways from complex data. | AI is crucial for integrating and interpreting large, multi-omic datasets. nih.gov |
Collaborative Research Initiatives and Global Perspectives on Myricitrin Dihydrate
The complexity and cost of modern biomedical research necessitate a shift towards more collaborative and global approaches. The future of Myricitrin dihydrate research will likely be characterized by increased partnerships between academic institutions, research centers, and industry. These collaborations are crucial for pooling resources, sharing expertise, and translating preclinical findings into potential applications.
Evidence of this global and collaborative trend can already be seen in the existing literature. For example, research on myricitrin-loaded proliposomes involved collaboration between the Department of Pharmaceutics at Jiangsu University in China and the Tashkent State Agricultural University in Uzbekistan. nih.gov Another publication on the health benefits and biosynthesis of myricitrin was the result of a partnership between China Agricultural University and the University of Vigo in Spain. nih.gov These international efforts bring diverse perspectives and specialized skills to bear on the challenges of myricitrin research, from optimizing extraction and biosynthesis to conducting complex preclinical trials. nih.gov Fostering these initiatives will be essential for accelerating the pace of discovery and fully exploring the therapeutic landscape of Myricitrin dihydrate.
Q & A
Q. How should researchers confirm the identity and purity of Myricitrin dihydrate (AldrichCPR) when analytical data from the supplier is unavailable?
Methodological Answer :
- Perform 1H/13C NMR spectroscopy to verify structural integrity by comparing peak assignments with published spectral data for myricitrin derivatives.
- Use HPLC-MS with a reverse-phase C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) to assess purity and detect impurities.
- Conduct elemental analysis (CHNS) to validate empirical formula consistency.
- Cross-reference with thin-layer chromatography (TLC) under UV light (254 nm) to confirm compound homogeneity .
Q. What are recommended strategies for optimizing Myricitrin dihydrate solubility in cell culture media for in vitro assays?
Methodological Answer :
- Test co-solvent systems (e.g., DMSO ≤0.1% v/v with PBS) while monitoring solvent cytotoxicity via MTT assays.
- Adjust pH using buffered solutions (e.g., phosphate buffer at pH 7.4) to enhance ionization.
- Employ surfactants (e.g., Tween-80) or cyclodextrin encapsulation to improve aqueous dispersion. Validate solubility stability over 24 hours .
Advanced Research Questions
Q. How should dose-response experiments for Myricitrin dihydrate be designed to address batch-to-batch variability in early-discovery compounds?
Methodological Answer :
- Source ≥3 independent batches of Myricitrin dihydrate and include batch identity as a covariate in statistical models.
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values, ensuring confidence intervals account for batch variability.
- Validate results with orthogonal assays (e.g., enzymatic inhibition and cellular viability) to confirm bioactivity consistency .
Q. How can contradictions between in vitro antioxidant activity and in vivo pharmacokinetic data for Myricitrin dihydrate be resolved?
Methodological Answer :
- Conduct ADME studies to evaluate bioavailability:
- Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (LC-MS/MS quantification).
- Perform metabolite profiling (e.g., liver S9 fraction incubations) to identify active/inactive derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
